3-(2-Fluorophenoxy)propan-1-amine hydrochloride
Description
BenchChem offers high-quality 3-(2-Fluorophenoxy)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Fluorophenoxy)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2-fluorophenoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c10-8-4-1-2-5-9(8)12-7-3-6-11;/h1-2,4-5H,3,6-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHHRIANQPRJSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Solubility Profile of 3-(2-Fluorophenoxy)propan-1-amine HCl in Organic Solvents
Abstract
The solubility of an Active Pharmaceutical Ingredient (API) or its intermediates is a critical physicochemical parameter that profoundly influences process chemistry, formulation development, and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3-(2-Fluorophenoxy)propan-1-amine hydrochloride (HCl), a key building block in medicinal chemistry. In the absence of extensive published data for this specific salt, this document synthesizes foundational principles of salt solubility with a detailed, field-proven experimental protocol. We delve into the molecular interactions governing solubility, provide a step-by-step methodology for empirical determination using the gold-standard shake-flask method, and offer a predictive framework for its behavior across a spectrum of common organic solvents. This guide is intended for researchers, process chemists, and formulation scientists engaged in drug discovery and development.
Introduction: The Critical Role of Solubility
3-(2-Fluorophenoxy)propan-1-amine HCl (CAS No. 1052076-94-4) is a substituted propylamine derivative.[1] As an amine salt, its behavior in solution is fundamentally different from its free base counterpart. The conversion of an amine to its hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility and improve handling properties.[2] However, in the context of organic process chemistry—including synthesis, purification, and crystallization—a thorough understanding of its solubility in non-aqueous media is paramount.
Effective process development hinges on selecting appropriate solvents that can:
-
Maximize reaction yields by ensuring reactants are in the same phase.
-
Enable efficient purification through selective crystallization or extraction.
-
Control crystal form (polymorphism) , which impacts stability and bioavailability.
This guide provides the theoretical grounding and practical instruction necessary to systematically characterize the solubility of this compound, enabling informed solvent selection and robust process design.
Theoretical Framework: Deconstructing Solubility
The solubility of an ionic compound like 3-(2-Fluorophenoxy)propan-1-amine HCl in an organic solvent is a thermodynamic equilibrium. The process involves overcoming the lattice energy of the crystal (solute-solute interactions) and disrupting the solvent's intermolecular forces (solvent-solvent interactions) to form new, energetically favorable solute-solvent interactions.
The Solute: 3-(2-Fluorophenoxy)propan-1-amine HCl
This molecule is an ammonium salt. The primary amine of the parent molecule is protonated by hydrochloric acid, forming an ammonium cation (R-NH₃⁺) and a chloride anion (Cl⁻).[2][3]
-
Ionic Center (R-NH₃⁺Cl⁻): This is the dominant polar region of the molecule. Its ability to be solvated is the primary driver of solubility in polar solvents. The N-H protons are strong hydrogen bond donors.
-
Organic Moiety: The 2-fluorophenoxypropyl group constitutes the non-polar, lipophilic portion of the molecule. The ether linkage and the aromatic ring can participate in dipole-dipole and van der Waals interactions. The fluorine atom adds polarity but also increases lipophilicity.
The interplay between the high-energy ionic center and the larger organic scaffold dictates its amphiphilic nature.
The Solvent: Key Physicochemical Properties
The ability of a solvent to dissolve this salt is governed by several properties:
-
Polarity and Dielectric Constant: High-polarity solvents are generally more effective at solvating ions. A high dielectric constant helps to shield the separated cation and anion from each other, preventing them from re-forming the crystal lattice.
-
Hydrogen Bonding Capability:
-
Protic Solvents (e.g., alcohols, water) are excellent solvents for salts. They are both hydrogen bond donors (HBD), which can solvate the chloride anion, and hydrogen bond acceptors (HBA), which can interact with the R-NH₃⁺ cation.
-
Aprotic Polar Solvents (e.g., DMSO, DMF) are typically hydrogen bond acceptors. They can effectively solvate the cation (R-NH₃⁺) but are less effective at solvating the chloride anion, which can limit overall solubility.
-
-
"Like Dissolves Like" Principle: The overall polarity of the organic molecule must be considered. While the salt is ionic, the significant organic portion means that some solubility may be observed in less polar solvents that can interact favorably with the fluorophenoxypropyl group.
The following diagram illustrates the fundamental energy balance that determines solubility.
Caption: Energy balance in the dissolution process.
Experimental Determination: The Equilibrium Shake-Flask Method
The most reliable method for determining thermodynamic solubility is the saturation shake-flask method.[4][5] It is considered the gold standard for its accuracy and direct measurement of the equilibrium state.
Rationale for Method Selection
The shake-flask method is chosen over kinetic or high-throughput methods because it measures the true thermodynamic equilibrium solubility, which is a constant for a given solute, solvent, and temperature. This is crucial for building robust and reproducible process models. Kinetic methods, while faster, can often overestimate solubility, leading to process failures (e.g., unexpected precipitation).[5]
Detailed Experimental Protocol
This protocol is a self-validating system designed to ensure accuracy and reproducibility.
-
Preparation of Vials:
-
Add an excess of 3-(2-Fluorophenoxy)propan-1-amine HCl to a series of clear glass vials (e.g., 4 mL). "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation. A starting point is 20-30 mg of solid per 1 mL of solvent.
-
Pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled chamber (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a predetermined period. Causality: The goal is to reach equilibrium. For many systems, 24 hours is sufficient, but for poorly soluble compounds or viscous solvents, 48-72 hours may be necessary. It is best practice to perform a time-to-equilibrium study by taking samples at 24, 48, and 72 hours. Equilibrium is confirmed when consecutive measurements are statistically identical.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled chamber for at least 2 hours to allow larger particles to settle.[4]
-
Trustworthiness Step: Separation of the saturated supernatant from the excess solid is a potential source of error. Centrifugation is the preferred method. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solid. Filtration can be used, but one must account for potential adsorption of the solute onto the filter membrane, especially for poorly soluble compounds.[4]
-
-
Sample Preparation and Analysis:
-
Carefully pipette a known aliquot (e.g., 100 µL) of the clear supernatant into a volumetric flask.
-
Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Causality: HPLC is superior to simple spectrophotometry as it can separate the API from any potential impurities or degradants, ensuring only the concentration of the target compound is measured.[4]
-
-
Quantification:
-
Prepare a multi-point calibration curve using standards of 3-(2-Fluorophenoxy)propan-1-amine HCl of known concentration.
-
Calculate the concentration of the diluted sample against the calibration curve.
-
Back-calculate the original concentration in the saturated supernatant, accounting for the dilution factor, to determine the solubility (typically reported in mg/mL or g/L).
-
Caption: Experimental workflow for the Shake-Flask method.
Predicted Solubility Profile & Data Reporting
While empirical determination is essential, a predictive analysis based on solvent properties can guide initial solvent screening. The following table categorizes common organic solvents and provides a hypothesis for the solubility of 3-(2-Fluorophenoxy)propan-1-amine HCl.
| Solvent | Solvent Class | Dielectric Constant (20°C) | Predicted Solubility | Rationale / Key Interactions |
| Methanol | Polar Protic | 32.7 | High | Excellent HBD/HBA properties for solvating both R-NH₃⁺ and Cl⁻. |
| Ethanol | Polar Protic | 24.5 | High to Moderate | Good HBD/HBA properties, but lower polarity than methanol. |
| Isopropanol | Polar Protic | 19.9 | Moderate to Low | Increased hydrocarbon character reduces polarity and solvation efficiency. |
| Water | Polar Protic | 80.1 | High | The benchmark for polar protic solvents; excellent ion solvation. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Moderate | Excellent HBA for cation solvation, but poor anion (Cl⁻) solvation. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Moderate | Similar to DMSO; effective cation solvation. |
| Acetonitrile | Polar Aprotic | 37.5 | Low | Lower polarity and less effective solvating power than DMSO/DMF. |
| Dichloromethane (DCM) | Non-Polar | 9.1 | Very Low | Insufficient polarity to overcome the salt's lattice energy. |
| Toluene | Non-Polar | 2.4 | Insoluble | Aromatic but non-polar; cannot solvate ions effectively. |
| Hexane | Non-Polar | 1.9 | Insoluble | Aliphatic, non-polar; no favorable interactions with the ionic center. |
Note: This table serves as a template for reporting experimentally determined data.
Conclusion
The solubility profile of 3-(2-Fluorophenoxy)propan-1-amine HCl is a complex function of its ionic nature and the physicochemical properties of the organic solvent. Due to its salt structure, high solubility is anticipated in polar protic solvents like methanol and ethanol, with moderate solubility in polar aprotic solvents like DMSO. Non-polar solvents are expected to be poor solvents. This guide provides both the theoretical understanding and a robust, validated experimental protocol—the equilibrium shake-flask method—to accurately determine this critical parameter. By systematically applying this framework, researchers and scientists can generate reliable solubility data to accelerate process development, ensure product quality, and de-risk manufacturing scale-up.
References
-
Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]
-
Title: 3-(2-FLUOROPHENOXY)PROPAN-1-AMINE HYDROCHLORIDE 116735-67-2 wiki Source: Chemical Synthesis URL: [Link]
-
Title: Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts Source: ResearchGate URL: [Link]
-
Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: SciSpace URL: [Link]
-
Title: Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Source: Dow Development Labs URL: [Link]
-
Title: Prediction of solubility of drugs and other compounds in organic solvents Source: PubMed URL: [Link]
-
Title: Solubility of Organic Compounds Source: University of Toronto URL: [Link]
-
Title: Why do amines dissolve in hydrochloric acid? Source: Quora URL: [Link]
-
Title: Organic Nitrogen Compounds V: Amine Salts Source: Spectroscopy Online URL: [Link]
Sources
3-(2-Fluorophenoxy)propan-1-amine hydrochloride CAS number and identifiers
Abstract
This technical guide provides a comprehensive analysis of 3-(2-Fluorophenoxy)propan-1-amine hydrochloride (CAS: 116735-67-2), a critical ether-linked primary amine scaffold used in medicinal chemistry. Structurally characterized by a 2-fluorophenyl ether motif connected to a propylamino chain, this compound serves as a versatile building block for PROTAC® linkers , CNS-active agents (specifically serotonin reuptake inhibitors), and sodium channel blockers . This document details its physiochemical properties, validated synthesis protocols, analytical signatures, and handling requirements.
Part 1: Chemical Identity & Physiochemical Properties
This compound belongs to the class of phenoxyalkylamines . The ortho-fluorine substitution introduces metabolic stability (blocking P450 oxidation at the 2-position) and alters the electronic properties of the aromatic ring compared to the unsubstituted phenoxy analog.
Nomenclature & Identifiers
| Identifier Type | Value |
| IUPAC Name | 3-(2-Fluorophenoxy)propan-1-amine hydrochloride |
| Common Name | 2-Fluorophenoxypropylamine HCl |
| CAS Number | 116735-67-2 (HCl Salt) |
| Molecular Formula | C₉H₁₂FNO[1][2][3][4][5] · HCl |
| Molecular Weight | 205.66 g/mol (Salt); 169.20 g/mol (Free Base) |
| SMILES | FC1=CC=CC=C1OCCCN.Cl |
| InChIKey | ODZRCWFYKMOLKD-UHFFFAOYSA-N (Free Base) |
Physiochemical Data (Predicted & Experimental)
| Property | Value | Context |
| Appearance | White to off-white crystalline solid | Standard salt form |
| Solubility | High in Water, MeOH, DMSO; Low in DCM, Hexanes | Hydrophilic ammonium head |
| pKa (Base) | ~9.8 | Typical for primary alkyl amines |
| logP | 1.45 (Free Base) | Moderate lipophilicity |
| H-Bond Donors | 3 (NH₃⁺) | Salt form |
| H-Bond Acceptors | 2 (O, F) | Ether oxygen and fluorine |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of 3-(2-Fluorophenoxy)propan-1-amine HCl is most reliably achieved via a modified Gabriel Synthesis or a Williamson Ether Synthesis followed by functional group manipulation. The Gabriel route is preferred for laboratory-scale purity as it prevents poly-alkylation of the amine.
Method A: The Phthalimide Route (High Purity)
This protocol ensures mono-amination of the propyl chain.
-
Etherification: Reaction of 2-fluorophenol with N-(3-bromopropyl)phthalimide in the presence of a base (K₂CO₃) and a catalyst (KI) in DMF.
-
Deprotection: Hydrazinolysis of the phthalimide intermediate to release the primary amine.
-
Salt Formation: Treatment with methanolic HCl.
Step-by-Step Protocol
-
Reagents: 2-Fluorophenol (1.0 eq), N-(3-bromopropyl)phthalimide (1.1 eq), K₂CO₃ (2.0 eq), KI (0.1 eq), DMF (anhydrous).
-
Reaction: Heat mixture at 80°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine. Dry over MgSO₄ and concentrate to yield the phthalimide intermediate.
-
Cleavage: Dissolve intermediate in EtOH. Add Hydrazine Monohydrate (3.0 eq). Reflux for 4 hours. A white precipitate (phthalhydrazide) will form.
-
Isolation: Cool, filter off the solid. Concentrate the filtrate. Dissolve residue in DCM and wash with 1M NaOH.
-
Salt Formation: Dissolve the free amine oil in Et₂O. Add 2M HCl in Et₂O dropwise at 0°C. Filter the white solid and dry under vacuum.
Visualization: Synthesis Pathway
Figure 1: Synthetic pathway utilizing the Gabriel synthesis strategy to ensure selective primary amine formation.
Part 3: Applications in Drug Discovery
PROTAC® Linker Design
The 3-(2-Fluorophenoxy)propyl motif is an ideal "linear" linker for Proteolysis Targeting Chimeras (PROTACs).
-
Rigidity vs. Flexibility: The propyl chain offers moderate flexibility, while the phenoxy group adds a rigid anchor point.
-
Fluorine Effect: The 2-fluoro substituent modulates the lipophilicity (logD) and metabolic stability of the linker, preventing rapid oxidative cleavage in vivo.
CNS Pharmacophores (SSRI/NRI Analogs)
This compound is a structural fragment of non-tricyclic antidepressants.[3]
-
Relation to Fluoxetine: It represents the "core" ether linkage found in fluoxetine and atomoxetine, lacking the benzylic phenyl ring.
-
Fragment Screening: Used in Fragment-Based Drug Discovery (FBDD) to probe serotonin transporter (SERT) or norepinephrine transporter (NET) binding pockets.
Sodium Channel Blockers
Mexiletine and related Class IB antiarrhythmics utilize aryloxy-amine scaffolds. The 2-fluoro analog is often synthesized to test bioisosteric replacement of methyl groups to improve half-life.
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be observed.
¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 8.10 | Broad s | 3H | -NH₃⁺ (Ammonium protons) |
| 7.10 - 7.25 | Multiplet | 2H | Aromatic (C-4, C-5) |
| 6.90 - 7.05 | Multiplet | 2H | Aromatic (C-3, C-6) |
| 4.12 | Triplet (J=6.5 Hz) | 2H | Ar-O-CH₂ -CH₂ |
| 2.95 | Multiplet | 2H | -CH₂ -NH₃⁺ |
| 2.05 | Quintet | 2H | -CH₂-CH₂ -CH₂- |
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Observed Ion: [M+H]⁺ = 170.1 m/z (corresponding to the free base C₉H₁₂FNO).
Part 5: Safety & Handling (MSDS Summary)
Signal Word: DANGER
Hazard Statements (GHS)[6][7]
-
H314: Causes severe skin burns and eye damage.[6]
Handling Protocols
-
PPE: Wear nitrile gloves, lab coat, and chemical safety goggles. Use a face shield if handling large quantities.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The salt is hygroscopic; keep tightly sealed.
-
Spill Cleanup: Neutralize with weak base (Sodium Bicarbonate) before sweeping. Do not inhale dust.[4][5][6][7][8]
Biological Pathway Interaction
Figure 2: Pharmacological interaction and metabolic stability profile.
References
-
National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for CID 14025825, 3-(4-Fluorophenoxy)propan-1-amine (Isomer Reference). Retrieved from [Link]
-
Glennon, R. A., & Dukat-Glennon, M. (2008).[3] Serotonin Receptors and Drugs Affecting Serotonergic Neurotransmission. In Wiley Encyclopedia of Chemical Biology. Retrieved from [Link][3]
Sources
- 1. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 2. US6846957B2 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 3. PPPA (drug) - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
Technical Guide: Ionization Behavior and pKa Analysis of 3-(2-Fluorophenoxy)propan-1-amine
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties of 3-(2-Fluorophenoxy)propan-1-amine , focusing specifically on its ionization constant (pKa) and subsequent behavior in physiological environments.
As a primary amine linked to a fluorinated phenoxy scaffold via a propyl chain, this molecule exhibits a pKa slightly lower than typical aliphatic amines due to the electron-withdrawing inductive effects of the aryloxy moiety. Understanding this ionization profile is critical for optimizing salt selection, predicting solubility, and assessing blood-brain barrier (BBB) permeability in early-stage drug discovery.
Structural Analysis & Theoretical pKa Prediction
Molecule Deconstruction
To accurately predict the pKa without a specific experimental dataset, we must deconstruct the molecule into its functional components and analyze their electronic contributions.
-
Ionizable Center: Primary Amine (
). In water, this exists in equilibrium between the neutral free base ( ) and the cationic conjugate acid ( ). -
Linker: Propyl chain (
). This 3-carbon spacer attenuates electronic effects from the aromatic ring but does not eliminate them. -
Ether Linkage: Phenoxy oxygen. This atom exerts a strong electron-withdrawing inductive effect (
) on the alkyl chain. -
Substituent: Ortho-Fluorine atom. Fluorine is highly electronegative.[1] Its position at the ortho site of the phenoxy ring enhances the electron-withdrawing nature of the aryl group.
Electronic Effects on Basicity
The basicity of the amine is determined by the stability of its conjugate acid (the ammonium ion). Electron-withdrawing groups (EWG) destabilize the positive charge on the nitrogen, thereby increasing the acidity of the conjugate acid (lowering the pKa).
-
Baseline: A standard propyl amine has a pKa of approximately 10.7 .
-
Phenoxy Effect: The oxygen atom pulls electron density. In shorter chains (e.g., 2-phenoxyethanamine), this drops the pKa to ~9.2. With a propyl spacer, the effect is weaker due to distance.
-
Ortho-Fluorine Effect: The fluorine atom withdraws density from the benzene ring, which in turn pulls more strongly from the ether oxygen. This cumulative
effect further reduces the electron density available to stabilize the ammonium cation.
Predicted pKa Range: 9.4 – 9.6
Note: This value represents the pKa of the conjugate acid (
Visualization of Electronic Inductive Flow
The following diagram illustrates the propagation of the inductive effect that lowers the pKa.
Caption: Figure 1. Propagation of electron-withdrawing effects from the fluorine substituent to the amine.
Physiological Relevance & Ionization Profile
Understanding the ionization state at various physiological pH levels is essential for predicting pharmacokinetics. Using the Henderson-Hasselbalch equation for bases:
Assuming a pKa of 9.5 , the distribution of species is calculated below.
Species Distribution Table
| Physiological Compartment | pH | % Cationic ( | % Neutral ( | Biopharmaceutical Implication |
| Gastric Fluid | 1.2 | ~100% | ~0% | High solubility; minimal passive absorption. |
| Duodenum | 6.0 | >99.9% | <0.1% | Continued high solubility. |
| Blood / Plasma | 7.4 | 99.2% | 0.8% | Predominantly ionized. Distribution relies on protein binding or active transport. |
| Tissue / Intracellular | 7.2 | 99.5% | 0.5% | Ion trapping may occur in acidic lysosomes (pH ~5). |
Impact on Solubility and Permeability
-
Solubility: As a primary amine, the molecule will form stable salts (e.g., Hydrochloride, Fumarate). At pH < 8, the high ionization fraction ensures excellent aqueous solubility, simplifying formulation.
-
Permeability (LogD): The lipophilicity (LogP) of the neutral fluorophenoxy tail is high. However, the effective distribution coefficient (LogD) at pH 7.4 will be significantly lower than the LogP because <1% of the molecule exists in the neutral, membrane-permeable form.
-
Blood-Brain Barrier (BBB): For CNS targets, the low fraction of neutral species poses a challenge. However, the fluorination increases the lipophilicity of the neutral fraction, potentially compensating for the high ionization.
Experimental Protocol: Potentiometric Titration
To validate the theoretical pKa, the Potentiometric Titration method is the gold standard. This method is self-validating as it generates a full titration curve, allowing detection of impurities or secondary ionization events.
Materials & Equipment
-
Instrument: Mettler Toledo or Sirius T3 Autotitrator.
-
Electrode: Double-junction pH glass electrode (calibrated daily).
-
Titrant: 0.1 M KOH (Carbonate-free) and 0.1 M HCl.
-
Solvent: Degassed water (to prevent
interference) or 0.15 M KCl ionic strength adjuster. -
Sample: >5 mg of 3-(2-Fluorophenoxy)propan-1-amine hydrochloride salt.
Step-by-Step Methodology
-
Electrode Calibration:
-
Perform a 4-point calibration (pH 1.68, 4.01, 7.00, 10.01). Slope must be >98%.
-
-
Blank Titration:
-
Titrate the solvent blank (0.15 M KCl) to determine the exact carbonate content and electrode zero point (
).
-
-
Sample Preparation:
-
Dissolve precisely weighed sample (approx.
M) in 20 mL degassed 0.15 M KCl. -
Acidify the solution to pH ~2.5 using 0.5 M HCl to ensure the amine is fully protonated.
-
-
Titration Run:
-
Titrate with 0.1 M KOH under inert gas (
or ) purge. -
Add titrant in dynamic increments (smaller steps near the inflection point).
-
Stop titration at pH ~11.5.
-
-
Data Analysis (Bjerrum Plot):
-
Calculate the average number of bound protons (
) at each pH step. -
The pKa is the pH where
.
-
Workflow Visualization
Caption: Figure 2. Standard Operating Procedure for Potentiometric pKa Determination.
Salt Selection Strategy
Given the pKa of ~9.5, the amine is strongly basic. This influences the choice of counter-ion for drug substance development.
-
Hydrochloride (HCl): The default choice. Will form a stable, crystalline salt. However, if the melting point is too high (>200°C), solubility might decrease due to high crystal lattice energy.
-
Fumarate/Maleate: If the HCl salt is hygroscopic, these organic acids often yield non-hygroscopic salts with moderate solubility.
-
Avoid: Weak acids (like acetic acid) may not ensure complete protonation in solid state or may dissociate too easily, leading to "free-basing" (disproportionation) in humid conditions.
References
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa methodology and biopharmaceutical relevance).
-
PubChem. (2025).[2][3][4][5] Compound Summary: 3-(2-Fluorophenoxy)propan-1-amine.[6] National Library of Medicine. Available at: [Link]
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Foundational data for amine pKa values and substituent effects).
-
FDA. (2018). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-(4-Fluorophenoxy)propan-1-amine | C9H12FNO | CID 14025825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propylamine, 3-(2'-fluoroethoxy)- | C5H12FNO | CID 68969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Phenylpropylamine | C9H13N | CID 16259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3-Phenoxypropyl)amine | C9H13NO | CID 418237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
Methodological & Application
Application Note: Scalable Synthesis of 3-(2-Fluorophenoxy)propan-1-amine Hydrochloride
[1]
Executive Summary & Strategic Analysis
This Application Note details the synthesis of 3-(2-Fluorophenoxy)propan-1-amine hydrochloride , a critical pharmacophore often found in kinase inhibitors and GPCR ligands.[1]
Strategic Route Selection
While direct alkylation of amines with alkyl halides often leads to uncontrollable polyalkylation (forming secondary/tertiary amines and quaternary salts), this protocol utilizes the Gabriel Synthesis modification.
Why this route?
-
Chemoselectivity: The use of N-(3-bromopropyl)phthalimide ensures that only a primary amine is generated.[1]
-
Substrate Specificity: 2-Fluorophenol (
) is significantly more acidic than non-substituted phenol ( ).[1][2] This acidity enhances the phenoxide's stability but requires careful base selection to balance nucleophilicity against elimination side-reactions. -
Purification Logic: The phthalimide protecting group confers crystallinity to intermediates, simplifying purification before the final deprotection.
Chemical Reaction Scheme
The synthesis proceeds in two distinct stages: Williamson Ether Synthesis followed by Ing-Manske Hydrazinolysis .
Figure 1: Step-wise synthetic pathway from starting materials to the hydrochloride salt.[1]
Detailed Experimental Protocols
Phase 1: Ether Linkage Formation (Alkylation)[1]
Objective: Alkylation of 2-fluorophenol with N-(3-bromopropyl)phthalimide.
| Reagent | MW ( g/mol ) | Equiv.[3][4] | Mass/Vol | Role |
| 2-Fluorophenol | 112.10 | 1.0 | 11.2 g | Nucleophile |
| N-(3-bromopropyl)phthalimide | 268.11 | 1.1 | 29.5 g | Electrophile |
| Potassium Carbonate (anhydrous) | 138.21 | 1.5 | 20.7 g | Base |
| DMF (Anhydrous) | - | - | 100 mL | Solvent |
Procedure:
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Deprotonation: Charge the flask with 2-Fluorophenol (11.2 g) and anhydrous DMF (100 mL). Add Potassium Carbonate (
, 20.7 g) in a single portion.-
Expert Insight: The fluorine atom at the ortho position withdraws electron density, stabilizing the phenoxide. Stir at room temperature for 30 minutes to ensure complete deprotonation and formation of the potassium phenoxide salt.
-
-
Alkylation: Add N-(3-bromopropyl)phthalimide (29.5 g).
-
Reaction: Heat the mixture to 90°C for 4–6 hours.
-
Monitoring: Monitor by TLC (30% EtOAc/Hexane). The limiting reagent (phenol) should disappear.
-
-
Workup:
-
Cool to room temperature.[3]
-
Pour the mixture into ice-water (400 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.
-
Filter the solid and wash with water (
mL) to remove residual DMF and inorganic salts. -
Drying: Dry the solid in a vacuum oven at 50°C overnight.
-
Expected Yield: 85–92% (White crystalline solid).
-
Phase 2: Deprotection & Salt Formation
Objective: Cleavage of the phthalimide group using the Ing-Manske procedure and conversion to the HCl salt.
Procedure:
-
Hydrazinolysis: Suspend the dried intermediate from Phase 1 (approx. 30 g) in Ethanol (300 mL). Add Hydrazine Hydrate (80% solution, 3.0 equiv).
-
Reflux: Heat to reflux for 3 hours.
-
Observation: The reaction mixture will initially clear, followed by the formation of a heavy white precipitate (phthalhydrazide byproduct). This is a visual confirmation that the reaction is proceeding.
-
-
Critical Purification (The "Self-Validating" Step):
-
Cool the mixture to room temperature.
-
Acidification: Carefully add concentrated HCl until pH < 2. This converts the free amine to the soluble hydrochloride salt, while the phthalhydrazide byproduct remains insoluble.
-
Filtration: Filter off the white phthalhydrazide solid. Wash the filter cake with cold water. Keep the filtrate.
-
Basification: Concentrate the filtrate to remove ethanol. Basify the aqueous residue with 4M NaOH (pH > 12) to liberate the free amine oil.
-
Extraction: Extract with Dichloromethane (DCM,
mL). Dry combined organics over and concentrate in vacuo to yield the crude free amine (pale yellow oil).
-
-
Salt Formation (Final Step):
-
Dissolve the free amine oil in minimal dry Ethyl Acetate (approx. 50 mL).
-
Cool to 0°C in an ice bath.
-
Slowly add 4M HCl in Dioxane (1.1 equiv relative to amine).
-
A white precipitate will form immediately. Stir for 30 minutes.
-
Filter the solid, wash with cold diethyl ether, and dry under high vacuum.
-
Purification Logic & Troubleshooting
The most common failure mode in Gabriel synthesis is incomplete separation of the amine from the phthalhydrazide. The following flowchart guarantees high purity.
Figure 2: Purification logic ensuring total removal of phthalhydrazide byproduct.
Analytical Validation Parameters
-
1H NMR (DMSO-d6): Look for the disappearance of aromatic phthalimide peaks (7.8 ppm region) and the appearance of the broad ammonium exchangeable peak (
8.0 ppm) in the final salt. -
Melting Point: The HCl salt should have a sharp melting point (typically >150°C, distinct from the lower melting free amine).
References
-
PubChem. N-(3-Bromopropyl)phthalimide Compound Summary. National Library of Medicine. [Link][1]
-
Sheehan, J. C., & Bolhofer, W. A. (1950). An Improved Procedure for the Condensation of Potassium Phthalimide with Organic Halides.[5] Journal of the American Chemical Society, 72(6), 2786–2788. [Link]
-
Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines.[3][4][5][6][7][8][9][10] Angewandte Chemie International Edition, 7(12), 919–930. [Link][1]
-
Organic Chemistry Portal. Gabriel Synthesis: Mechanism and Protocols.[Link]
Sources
- 1. N-3-Bromopropylphthalimide | C11H10BrNO2 | CID 21611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Gabriel Synthesis [organic-chemistry.org]
Application Notes & Protocols: Strategic Use of 3-(2-Fluorophenoxy)propan-1-amine in Reductive Amination
Introduction: The Strategic Value of Reductive Amination
Reductive amination stands as a cornerstone of modern medicinal chemistry and drug development, offering one of the most reliable and versatile methods for the synthesis of primary, secondary, and tertiary amines.[1][2][3] This powerful transformation forges critical carbon-nitrogen bonds by reacting a carbonyl compound (an aldehyde or ketone) with an amine. The reaction proceeds through an imine or iminium ion intermediate, which is subsequently reduced to the target amine.[3][4][5] This method is often favored over traditional direct alkylation with alkyl halides, as it elegantly sidesteps the common issue of overalkylation, leading to cleaner reactions and higher yields of the desired product.[3][4]
This guide provides a detailed exploration of the use of 3-(2-Fluorophenoxy)propan-1-amine as a key building block in reductive amination. We will delve into the mechanistic underpinnings, provide field-tested protocols, and offer expert insights into optimizing reaction conditions for the successful synthesis of novel amine-containing molecules.
The Core Mechanism: A Two-Step Cascade
The reductive amination process is a cascade of two fundamental chemical transformations occurring in sequence. Understanding this mechanism is critical for troubleshooting and optimizing experimental outcomes.
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine, 3-(2-Fluorophenoxy)propan-1-amine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable hemiaminal intermediate.[5] Under mildly acidic conditions (typically pH 4-6), which facilitate the protonation of the hydroxyl group, the hemiaminal readily dehydrates to form a transient imine intermediate.[5][6]
-
Hydride-Mediated Reduction: The C=N double bond of the imine is then selectively reduced by a hydride-based reducing agent to yield the final, stable secondary amine product.[4][6]
Pillar 1: Selecting the Optimal Reducing Agent
The choice of reducing agent is the most critical parameter for a successful reductive amination. The ideal reagent must selectively reduce the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[7]
| Reducing Agent | Key Characteristics & Causality |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) | The Reagent of Choice. STAB is a mild and selective reducing agent that does not readily reduce aldehydes or ketones under neutral or slightly acidic conditions.[5][7][8] Its steric bulk and attenuated reactivity make it highly chemoselective for the protonated imine intermediate. This allows for a convenient "one-pot" procedure where all reagents can be mixed at the start. It also avoids the high toxicity associated with cyanoborohydride.[7] |
| Sodium Cyanoborohydride (NaBH₃CN) | A Classic, Potent Option. This reagent is stable at the mildly acidic pH required for imine formation.[4][5] It is more reactive than STAB but still shows good selectivity for the imine over the carbonyl. Its primary drawback is its high toxicity and the potential to release hydrogen cyanide (HCN) gas during acidic workup, requiring stringent safety protocols.[5] |
| Sodium Borohydride (NaBH₄) | A Cost-Effective but Tricky Choice. NaBH₄ is a powerful reducing agent that can readily reduce the starting aldehyde or ketone, leading to alcohol byproducts and lower yields.[4] To be used effectively, the reaction must be performed in a stepwise manner: the imine is pre-formed first, and only then is the NaBH₄ added. This adds a step to the procedure but can be effective.[7][9] |
| Catalytic Hydrogenation (H₂/Catalyst) | The "Green" Alternative. Using hydrogen gas with a catalyst (e.g., Palladium on Carbon) is an atom-economical method.[3] However, its utility is limited by its lack of chemoselectivity. It will readily reduce other functional groups such as alkenes, alkynes, and nitro groups, which may be present in complex substrates.[5][7] |
Pillar 2: Mastering the Reaction Environment
Beyond the reducing agent, the solvent and pH play crucial roles in directing the reaction toward the desired product.
-
Solvent Selection: The solvent must be inert to the reducing agent and capable of dissolving all reactants.
-
pH Control: Maintaining a weakly acidic environment (pH 4-6) is a delicate balance. The acid acts as a catalyst to accelerate the dehydration of the hemiaminal to the imine.[4] However, if the pH is too low, the starting amine (pKa ~10) will be fully protonated, rendering it non-nucleophilic and halting the initial attack on the carbonyl. Glacial acetic acid is frequently added as a catalyst, especially in reactions involving less reactive ketones.[7][8]
Experimental Protocols
Safety First: 3-(2-Fluorophenoxy)propan-1-amine and related primary amines are potentially corrosive and harmful if swallowed or inhaled.[10][11][12] All hydride reducing agents react violently with water and must be handled in an anhydrous environment. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: One-Pot Direct Reductive Amination using Sodium Triacetoxyborohydride (Preferred Method)
This protocol is ideal for a wide range of aldehydes and ketones due to its operational simplicity and high selectivity.
Materials & Reagents:
-
Aldehyde or Ketone (1.0 mmol, 1.0 equiv)
-
3-(2-Fluorophenoxy)propan-1-amine (1.1 mmol, 1.1 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) (10 mL)
-
Glacial Acetic Acid (optional, for ketones, ~1.2 equiv)
-
Round-bottom flask with stir bar
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 equiv) and 3-(2-Fluorophenoxy)propan-1-amine (1.1 equiv).
-
Dissolve the starting materials in anhydrous DCE (0.1 M concentration).
-
If the substrate is a ketone, add glacial acetic acid (1.2 equiv) and stir the mixture for 20-30 minutes at room temperature to facilitate imine formation. This step is generally not necessary for aldehydes.[7]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10-15 minutes. Caution: Gas evolution may occur.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with EtOAc or DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography to yield the desired secondary amine.
Protocol 2: Stepwise (Indirect) Reductive Amination using Sodium Borohydride
This method is employed when dialkylation is a concern or when using the more reactive, less expensive NaBH₄.[7][9]
Materials & Reagents:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
3-(2-Fluorophenoxy)propan-1-amine (1.05 mmol, 1.05 equiv)
-
Anhydrous Methanol (MeOH) (10 mL)
-
Sodium Borohydride (NaBH₄) (1.5 mmol, 1.5 equiv)
-
Drying agent (e.g., molecular sieves or MgSO₄)
-
Round-bottom flask with stir bar
Procedure:
-
Imine Formation: To a dry round-bottom flask, add the aldehyde (1.0 equiv), 3-(2-Fluorophenoxy)propan-1-amine (1.05 equiv), and a dehydrating agent like activated 3Å molecular sieves.
-
Add anhydrous MeOH (0.1 M) and stir the mixture at room temperature for 1-3 hours to allow for complete imine formation. Monitor by TLC.[8]
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add sodium borohydride (1.5 equiv) portion-wise. Caution: Vigorous hydrogen evolution will occur.
-
After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of water (5 mL).
-
Remove most of the methanol under reduced pressure.
-
Add water (15 mL) to the residue and extract the product with EtOAc or DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material via silica gel column chromatography.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete imine formation. 2. Starting amine was protonated (pH too low). 3. Reducing agent decomposed by moisture. | 1. Add a catalytic amount of acetic acid (especially for ketones). Allow more time for imine formation before adding the reductant. 2. Ensure pH is not excessively acidic. Avoid using amine-HCl salts without pre-neutralization.[1] 3. Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere. |
| Recovery of Starting Carbonyl | 1. Amine is not nucleophilic enough. 2. Steric hindrance around the carbonyl group. | 1. Switch to a more forcing solvent (e.g., THF with gentle heating) or add a Lewis acid catalyst like Ti(OiPr)₄ to activate the carbonyl.[4] 2. Increase reaction time and/or temperature. |
| Formation of Alcohol Byproduct | 1. Reducing agent is too reactive (e.g., NaBH₄). 2. Imine formation is slow compared to carbonyl reduction. | 1. Switch to the more selective NaBH(OAc)₃. 2. If using NaBH₄, ensure the imine is fully pre-formed before adding the hydride. |
| Dialkylation of Primary Amine | 1. The secondary amine product is reacting with another molecule of the aldehyde. | 1. Use a slight excess of the primary amine.[7] 2. Employ the stepwise (indirect) protocol. 3. Add the aldehyde slowly to the mixture of amine and reducing agent. |
References
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Application Note – Reductive Amination. Synple Chem. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Myers, A. G. C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Handout. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
-
Reductive Amination | Synthesis of Amines. (2025). The Organic Chemistry Tutor. [Link]
- US20090221668A1 - Synthesis and preparations of duloxetine salts.
-
Duloxetine Synthesis. (2021). ResearchGate. [Link]
- US8269023B2 - Process for preparation of duloxetine hydrochloride.
-
Process for the preparation of duloxetine hydrochloride. European Patent Office. [Link]
-
A process for the preparation of an intermediate useful for the asymmetric synthesis of (+)duloxetine. European Patent Office. [Link]
-
Reductive Amination. GSK Green Chemistry Guide. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fluorochem.co.uk [fluorochem.co.uk]
Amide coupling conditions for 3-(2-Fluorophenoxy)propan-1-amine hydrochloride
Application Note: Optimized Amide Coupling Strategies for 3-(2-Fluorophenoxy)propan-1-amine Hydrochloride
Introduction & Molecule Profile
3-(2-Fluorophenoxy)propan-1-amine hydrochloride is a versatile linker motif frequently employed in Medicinal Chemistry, particularly in the synthesis of kinase inhibitors and PROTACs (Proteolysis Targeting Chimeras). The ether linkage provides metabolic stability, while the terminal primary amine serves as the critical handle for amide bond formation.
However, the hydrochloride salt form (
Key Physicochemical Properties:
-
Structure:
-
Molecular Weight: 205.66 g/mol (Free base: 169.20 g/mol )
-
Solubility: High in Water, DMSO, MeOH; Low in DCM/EtOAc (until neutralized).
-
Reactivity: Primary amine (Nucleophilic only when deprotonated, pH > 9.0).
Mechanistic Considerations: The "Protonation Trap"
The most common failure mode in coupling amine salts is stoichiometric mismatch of the base .
-
The Trap: If you use 1.0 equivalent of base (e.g., DIPEA), you merely neutralize the HCl counterion. The amine remains in equilibrium between
and , often favoring the protonated state if the carboxylic acid partner is acidic. -
The Solution: You must use at least 3.0 equivalents of base:
-
1.0 eq to neutralize the HCl salt.
-
1.0 eq to deprotonate the carboxylic acid (if using HATU/EDC).
-
1.0+ eq to maintain basicity (
) to drive the kinetics.
-
Decision Matrix & Workflow
Before selecting a protocol, evaluate your coupling partner (the Carboxylic Acid) using the decision tree below.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on acid substrate properties.
Detailed Protocols
Protocol A: HATU-Mediated Coupling (Discovery Standard)
Best for: High-throughput screening, precious samples, and maximizing yield.
Reagents:
-
Carboxylic Acid (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.5 eq) — Critical Excess
-
Solvent: Anhydrous DMF or DMA (DCM is often too non-polar for the salt).
Step-by-Step:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 eq) in DMF (0.1 M concentration).
-
Add HATU (1.2 eq) followed by DIPEA (1.5 eq) . Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow as the activated ester forms.
-
Salt Break: In a separate vial, dissolve 3-(2-Fluorophenoxy)propan-1-amine HCl (1.1 eq) in a minimum volume of DMF. Add the remaining DIPEA (2.0 eq) to this amine solution.
-
Coupling: Add the amine/base solution to the activated acid mixture dropwise.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Look for M+H of product).
-
Workup: Dilute with EtOAc, wash with Sat.
(x2), Water (x1), and Brine (x1). Dry over .[1]
Why this works: Pre-mixing the amine salt with base ensures that when it hits the activated ester, it is already nucleophilic, preventing side reactions with the guanidinium moiety of HATU.
Protocol B: EDC/HOBt Coupling (Green/Scalable)
Best for: Larger scales (>1g), ease of purification (water-soluble byproducts).
Reagents:
-
Carboxylic Acid (1.0 eq)
-
EDC
HCl (1.5 eq) -
HOBt (1.2 eq)
-
Triethylamine (TEA) or DIPEA (3.0 eq)
-
Solvent: DCM or DCM/DMF (9:1) if solubility is an issue.
Step-by-Step:
-
Dissolution: Suspend 3-(2-Fluorophenoxy)propan-1-amine HCl (1.0 eq) and the Carboxylic Acid (1.0 eq) in DCM at
. -
Neutralization: Add TEA (3.0 eq) . The suspension should clear as the amine salt neutralizes.
-
Additives: Add HOBt (1.2 eq) . Stir for 5 minutes.
-
Coupling: Add EDC
HCl (1.5 eq) in one portion. -
Reaction: Allow to warm to RT naturally and stir overnight (12–16 hours).
-
Workup: Wash the organic layer with 1M HCl (removes unreacted amine and EDC-urea), then Sat.
(removes unreacted acid and HOBt).
Comparative Data Analysis
| Feature | HATU / DIPEA | EDC / HOBt | Acid Chloride |
| Reaction Speed | Fast (<4 hrs) | Slow (12-16 hrs) | Very Fast (<1 hr) |
| Yield (Typical) | 85 - 98% | 70 - 90% | 90 - 99% |
| Purification | Requires Column (removes HATU byproducts) | Aqueous Extraction (often sufficient) | Aqueous Extraction |
| Cost | High | Low | Low (if acid chloride available) |
| Racemization Risk | Low (with base control) | Very Low | High (if chiral acid used) |
| Salt Tolerance | Excellent (with excess base) | Moderate | Good |
Quality Control & Validation
Analytical Checkpoints:
-
TLC: The amine HCl salt stays at the baseline in pure EtOAc. The amide product will typically have an
of 0.3–0.6 in 50% EtOAc/Hexanes. -
1H NMR (DMSO-d6):
-
Look for the disappearance of the broad ammonium protons (
, ~8.0 ppm). -
Confirm the amide NH doublet/triplet around 7.8–8.5 ppm.
-
Diagnostic Signal: The triplet of the
adjacent to the oxygen ( ) usually appears around 4.1 ppm.
-
Troubleshooting Guide:
-
Issue: Low Yield.
-
Cause: Insufficient base. The HCl salt consumed the base, leaving the reaction acidic.
-
Fix: Check pH with wet pH paper. It must be basic (blue/green). Add more DIPEA.
-
-
Issue: Gel formation.
-
Cause: High concentration of the phenoxy linker in DCM.
-
Fix: Add 10% DMF to the solvent system to break hydrogen bond aggregates.
-
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5][6] Tetrahedron, 61(46), 10827-10852.
-
PubChem. (n.d.). 3-(2-Fluorophenoxy)propan-1-amine hydrochloride Compound Summary. National Library of Medicine.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7][3] Organic Process Research & Development, 20(2), 140–177.
Sources
Application Note: Utilizing 3-(2-Fluorophenoxy)propan-1-amine as a Linker in PROTAC Design
Abstract & Introduction
The success of a Proteolysis Targeting Chimera (PROTAC) relies heavily on the "linkerology"—the strategic design of the tether connecting the E3 ubiquitin ligase ligand and the Protein of Interest (POI) ligand.[1][2][3] While early-generation PROTACs relied on Polyethylene Glycol (PEG) or simple alkyl chains, these often suffer from poor cellular permeability (high TPSA) or rapid oxidative metabolism.
This Application Note details the utilization of 3-(2-Fluorophenoxy)propan-1-amine (CAS: 100327-62-2) as a specialized linker building block. This moiety offers a "Goldilocks" balance between rigidity and flexibility while leveraging the fluorine effect to modulate lipophilicity (
Key Advantages of this Linker Motif:
-
Metabolic Stability: The 2-fluorine substitution on the phenoxy ring blocks common sites of metabolic oxidation (CYP450 mediated) compared to non-fluorinated aryl ethers.
-
Permeability: Replacement of polar ether oxygens (found in PEGs) with a lipophilic fluorophenoxy-propyl chain reduces Topological Polar Surface Area (TPSA), facilitating passive diffusion.
-
Conformational Bias: The ortho-fluorine can induce specific conformational preferences via dipole-dipole interactions, potentially reducing the entropic penalty of ternary complex formation.
Scientific Rationale: The Fluorine Effect in Linker Design
Designing a PROTAC requires balancing the "Chameleon Effect"—the ability of a molecule to hide its polar groups to cross cell membranes and expose them to bind targets in the cytosol.[1]
Comparative Analysis of Linker Classes
| Feature | PEG Linkers | Linear Alkyl Linkers | 3-(2-Fluorophenoxy)propyl Linker |
| Solubility | High (Hydrophilic) | Low (Lipophilic) | Moderate (Balanced) |
| Permeability | Low (High TPSA) | High | High (Lipophilic + Compact) |
| Metabolic Stability | Low (Oxidative cleavage) | Moderate | High (Fluorine block) |
| Rigidity | Low (Floppy) | Moderate | High (Aryl stacking) |
| Primary Use | Solubility enhancement | Distance scanning | Bioavailability optimization |
Mechanism of Action
The 3-(2-Fluorophenoxy)propan-1-amine acts as a heterobifunctional spacer precursor . The amine terminus (
Figure 1: Decision logic for selecting fluorinated aryl-alkyl linkers to solve permeability issues.
Experimental Protocol: Chemical Synthesis
This protocol describes the conjugation of 3-(2-Fluorophenoxy)propan-1-amine to a generic E3 ligase ligand containing a carboxylic acid handle (e.g., a VHL-ligand derivative like VHL-COOH).
Materials Required
-
Linker: 3-(2-Fluorophenoxy)propan-1-amine (1.0 eq)
-
Ligand: E3 Ligand-COOH (e.g., VHL ligand acid) (1.0 eq)
-
Coupling Agents: HATU (1.2 eq), DIPEA (3.0 eq)
-
Solvent: Anhydrous DMF or DMSO
-
Purification: Preparative HPLC (C18 column)
Step-by-Step Conjugation Protocol
-
Activation:
-
Dissolve the E3 Ligand-COOH (100 mg, 1.0 eq) in anhydrous DMF (2 mL) in a dried round-bottom flask under nitrogen atmosphere.
-
Add DIPEA (3.0 eq) followed by HATU (1.2 eq).
-
Stir at Room Temperature (RT) for 15 minutes to generate the activated ester.
-
-
Coupling:
-
Add 3-(2-Fluorophenoxy)propan-1-amine (1.0 eq) dissolved in minimal DMF (0.5 mL) dropwise to the reaction mixture.
-
Note: Ensure the amine is free-based or account for extra base if using a hydrochloride salt.
-
Stir the reaction at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the starting material (
).
-
-
Work-up & Purification:
-
Dilute the reaction mixture with EtOAc (20 mL) and wash with saturated
(2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL). -
Dry the organic layer over
, filter, and concentrate in vacuo. -
Purification: Purify the crude residue via Preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid gradient).
-
Lyophilize fractions to obtain the E3-Linker Intermediate as a white/off-white powder.
-
-
Final PROTAC Assembly (General):
-
Note: This specific linker has a terminal aryl group. If the intention is to use the phenyl ring as a connector, the ring must be pre-functionalized (e.g., with a halide for cross-coupling). However, if this molecule is used to cap a ligand or extend it, the synthesis stops here.
-
Scenario B (Bifunctional Linker): If the user intends to use a derivative where the phenoxy group has a reactive handle (e.g., 4-bromo), a Buchwald-Hartwig or Suzuki coupling would follow to attach the POI ligand.
-
Biological Evaluation Protocol
Once the PROTAC is synthesized, its degradation efficiency (
Western Blot Degradation Assay[4]
Objective: Determine the potency of the fluorinated linker PROTAC in living cells.
Reagents:
-
Target Cells (e.g., HeLa, HEK293)
-
PROTAC stock (10 mM in DMSO)
-
Lysis Buffer (RIPA + Protease/Phosphatase Inhibitors)
-
Primary Antibodies (POI, E3 Ligase, GAPDH/Actin)
Protocol:
-
Seeding: Plate cells in 6-well plates (
cells/well) and incubate overnight at 37°C. -
Treatment:
-
Prepare a serial dilution of the PROTAC in media (e.g., 10
M, 1 M, 100 nM, 10 nM, 1 nM). -
Include a DMSO control and a Competitor control (Ligand only).
-
Treat cells for 16–24 hours.
-
-
Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse in 150
L RIPA buffer on ice for 20 min. -
Centrifuge at 14,000 x g for 15 min at 4°C; collect supernatant.
-
-
Blotting:
-
Load 20
g protein per lane on SDS-PAGE. -
Transfer to PVDF membrane.[4]
-
Block (5% Milk/TBST) and incubate with Primary Antibody overnight.
-
Develop using ECL substrate.
-
-
Analysis:
-
Quantify band intensity using ImageJ.
-
Normalize POI signal to Loading Control (GAPDH).
-
Plot % Degradation vs. Log[Concentration] to calculate
.
-
Figure 2: Experimental workflow from chemical synthesis to biological validation.
Troubleshooting & Optimization
| Observation | Possible Cause | Corrective Action |
| Low Yield in Synthesis | Amine salt formation | Ensure DIPEA excess (3.0 eq) to free-base the amine. |
| Poor Solubility | High lipophilicity of F-linker | Dissolve in DMSO; use 0.1% Tween-20 in assay media. |
| No Degradation (Hook Effect) | Concentration too high | Test lower concentrations (down to 1 nM) to avoid binary complex saturation. |
| Cytotoxicity | Off-target effects | Perform CellTiter-Glo assay; compare to Ligand-only control. |
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Link
-
Klein, V. G., et al. (2020). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. Link
-
Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective functionalization. (Relevant for fluorine conformational effects).[5]
-
BOC Sciences. Alkyl Linkers in PROTACs - Improve Permeability & PK.
-
BenchChem. Western Blot Analysis of PROTAC-Mediated Degradation: Detailed Experimental Protocol.Link
Sources
- 1. chempep.com [chempep.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
Application Note: Strategic Integration of 3-(2-Fluorophenoxy)propan-1-amine in Medicinal Chemistry
Abstract
This technical guide details the synthetic utility of 3-(2-Fluorophenoxy)propan-1-amine (CAS: 116735-67-2 / 939756-17-1) as a high-value building block in drug discovery. Unlike non-fluorinated analogs, the ortho-fluorine substituent on the phenoxy ring offers unique electronic and steric properties that modulate metabolic stability, lipophilicity, and conformational preference. This document provides validated protocols for integrating this scaffold into kinase inhibitors, GPCR ligands, and CNS-active agents via reductive amination, SNAr, and amide coupling.
Introduction: The "Ortho-Fluorine" Effect
In medicinal chemistry, the decision to use 3-(2-fluorophenoxy)propan-1-amine over its non-fluorinated counterpart is rarely arbitrary. It is a strategic choice driven by three physicochemical pillars:
-
Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond. Placing fluorine at the ortho position blocks a primary site of Phase I metabolic hydroxylation (arene oxidation) by Cytochrome P450 enzymes, significantly extending the half-life (
) of the parent molecule [1]. -
Conformational Locking: The ortho-fluorine atom creates a dipole-dipole interaction with the ether oxygen. This often favors a specific conformation (the gauche effect), reducing the entropic penalty upon binding to a protein target [2].
-
Lipophilicity Modulation: The fluorine atom increases the lipophilicity (LogP) of the ether tail, facilitating membrane permeability and Blood-Brain Barrier (BBB) crossing, which is critical for CNS targets [3].
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data | Relevance |
| IUPAC Name | 3-(2-Fluorophenoxy)propan-1-amine | Standard Nomenclature |
| CAS No. | 116735-67-2 (HCl salt) | Procurement Identifier |
| Molecular Weight | 169.20 g/mol (Free Base) | Fragment-Based Design |
| LogP (Calc) | ~1.8 - 2.1 | CNS Penetration Range |
| pKa (Amine) | ~9.8 | Protonation at physiological pH |
| H-Bond Donors | 1 (Primary Amine) | Handle for derivatization |
| H-Bond Acceptors | 2 (N, O) | Receptor Interaction |
Synthetic Workflow & Decision Matrix
The following workflow illustrates the divergent synthetic pathways accessible from this single amine precursor.
Figure 1: Divergent synthetic pathways for the fluorinated amine scaffold.
Experimental Protocols
Protocol A: Reductive Amination (Secondary Amine Synthesis)
Application: Creating flexible linkers for GPCR ligands (e.g., Dopamine/Serotonin receptor antagonists). Mechanism: Formation of an imine intermediate followed by in situ reduction.[1][2] Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₄ because it is milder and selectively reduces the imine without reducing aldehydes/ketones, preventing side reactions [4].[2]
Materials:
-
Amine: 3-(2-Fluorophenoxy)propan-1-amine (1.0 equiv)
-
Carbonyl: Aryl/Alkyl Aldehyde (1.0 - 1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)
Step-by-Step Procedure:
-
Imine Formation: In a flame-dried round-bottom flask, dissolve the aldehyde (1.0 mmol) and the fluorinated amine (1.0 mmol) in DCE (5 mL).
-
Activation: Add Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30 minutes under N₂ atmosphere.
-
Checkpoint: Monitor by TLC.[3] Formation of the imine (often a new spot with different Rf) indicates readiness.
-
-
Reduction: Cool the mixture to 0°C. Add STAB (1.4 mmol) portion-wise over 5 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.
-
Quench: Quench carefully with saturated aqueous NaHCO₃ solution.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (typically MeOH/DCM gradient).
Protocol B: SNAr Heteroarylation
Application: Synthesis of Kinase Inhibitors (e.g., replacing the solvent-exposed region of ATP-mimetics). Mechanism: Nucleophilic Aromatic Substitution on electron-deficient heterocycles (e.g., 2,4-dichloropyrimidine).
Materials:
-
Nucleophile: 3-(2-Fluorophenoxy)propan-1-amine (1.0 equiv)
-
Electrophile: 4-Chloro-substituted heterocycle (e.g., 2,4-dichloropyrimidine) (1.0 equiv)
-
Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (2.5 equiv)
-
Solvent: n-Butanol (for thermal) or DMF (for mild heat)
Step-by-Step Procedure:
-
Setup: Dissolve the chloropyrimidine (1.0 mmol) in n-Butanol (3 mL).
-
Addition: Add the fluorinated amine (1.0 mmol) and DIPEA (2.5 mmol).
-
Thermal Cycle: Heat the reaction to 80–100°C.
-
Note: n-Butanol allows for high temperatures without a pressure vessel.
-
-
Monitoring: Check LCMS after 2 hours. Look for the mass shift corresponding to [M-Cl+Amine+H]⁺.
-
Workup: Remove n-Butanol under reduced pressure (rotary evaporator).
-
Partition: Redissolve residue in EtOAc, wash with water and brine.
-
Purification: Recrystallization often works for these pyrimidine derivatives; otherwise, use silica chromatography.
Protocol C: Amide Coupling (HATU Method)
Application: Peptidomimetics or rigidifying the linker.
Materials:
-
Amine: 3-(2-Fluorophenoxy)propan-1-amine (1.0 equiv)
-
Carboxylic Acid: Scaffold acid (1.0 equiv)
-
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Procedure:
-
Pre-activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (2 mL). Add HATU (1.1 mmol) and DIPEA (1.5 mmol). Stir for 5–10 minutes.
-
Why? This forms the active ester (O-At ester), which is more reactive towards the amine.
-
-
Coupling: Add the fluorinated amine (1.0 mmol) and the remaining DIPEA (1.5 mmol).
-
Reaction: Stir at RT for 1–2 hours.
-
Workup: Dilute with EtOAc (20 mL). Wash aggressively with:
-
10% Citric Acid (removes unreacted amine/DIPEA)
-
Sat. NaHCO₃ (removes unreacted acid)
-
Brine
-
-
Validation: 19F NMR is highly effective here. The product will show a distinct shift for the fluorine signal compared to the starting amine.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Low Yield (Reductive Amination) | Wet solvent or old STAB reagent. | Use anhydrous DCE/THF. Ensure STAB is fresh (should not smell strongly of acetic acid). |
| Bis-alkylation (Reductive Amination) | Amine is too nucleophilic; excess aldehyde. | Use a slight excess of the amine instead of the aldehyde, or switch to slow addition of aldehyde. |
| No Reaction (SNAr) | Heterocycle not electron-deficient enough. | Increase temperature to 120°C (microwave) or switch solvent to DMSO. |
| Incomplete Coupling (HATU) | Steric hindrance or wet DMF. | Switch to HOAt/EDC for sterically hindered acids. Dry DMF over molecular sieves. |
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
Hagenaars, N., et al. (2018). Physicochemical Properties of Fluorinated Compounds. IntechOpen. Link
-
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4] The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[5] Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
Disclaimer: This application note is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling fluorinated amines or conducting chemical synthesis.
Sources
Incorporating 3-(2-Fluorophenoxy)propan-1-amine into kinase inhibitor libraries
Application Note: Strategic Incorporation of 3-(2-Fluorophenoxy)propan-1-amine into Kinase Inhibitor Libraries
Executive Summary & Rationale
In the optimization of kinase inhibitors, the "tail" region extending into the solvent-exposed front or the hydrophobic back-pocket (DFG-out) often dictates physicochemical properties (ADME) and selectivity profiles. This guide details the strategic incorporation of 3-(2-Fluorophenoxy)propan-1-amine as a privileged building block.
Why this specific motif?
-
The Ortho-Fluorine Effect: The fluorine atom at the ortho-position of the phenoxy ring exerts a specific conformational bias due to dipole-dipole repulsion with the ether oxygen, often locking the ring in a twisted conformation relative to the linker. This can improve shape complementarity in restricted pockets.
-
Metabolic Shielding: The fluorine blocks the electron-rich phenyl ring from oxidative metabolism (e.g., P450 hydroxylation) at the most susceptible position.
-
Linker Dynamics: The propyl linker provides sufficient flexibility to reach distinct hydrophobic sub-pockets without incurring the high entropic penalty of longer alkyl chains.
Structural Biology & Design Logic
When designing a library around a core scaffold (e.g., quinazoline, pyrimidine, or purine), this amine serves as the solvent-front extender.
Pharmacophore Mapping:
-
Hinge Binder: The heteroaromatic core (not part of this specific reagent).
-
Linker (Propyl): Traverses the ribose binding region or the gatekeeper residue.
-
Terminal Tail (2-Fluorophenoxy): Engages in hydrophobic interactions or pi-stacking at the solvent interface.
DOT Diagram 1: Conceptual Binding Mode & Design Logic
Caption: Structural role of the 3-(2-Fluorophenoxy)propan-1-amine moiety in a typical Type I kinase inhibitor complex.
Experimental Protocols
The following protocols are optimized for High-Throughput Parallel Synthesis . We assume the use of a chlorinated heteroaromatic core (e.g., 4-chloroquinazoline) as the starting scaffold.
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
Objective: Couple 3-(2-Fluorophenoxy)propan-1-amine to an electron-deficient heteroaryl chloride.
Reagents:
-
Scaffold: 4-Chloro-heterocycle (1.0 equiv)
-
Amine: 3-(2-Fluorophenoxy)propan-1-amine (1.2 equiv)[1]
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or n-Butanol (n-BuOH)
Step-by-Step Procedure:
-
Preparation: In a 96-well deep-well reaction block or individual microwave vials, dissolve the scaffold (0.1 mmol) in NMP (1 mL).
-
Addition: Add DIPEA (0.2 mmol) followed by 3-(2-Fluorophenoxy)propan-1-amine (0.12 mmol).
-
Reaction:
-
Thermal: Seal and heat at 100°C for 12 hours.
-
Microwave: Heat at 120°C for 20 minutes (high absorption).
-
-
Monitoring: Check a control well via LCMS. The disappearance of the chloride starting material (M) and appearance of the product (M - Cl + Amine) indicates completion.
Protocol B: High-Throughput Purification (SCX)
Context: Traditional silica chromatography is too slow for libraries. We use Strong Cation Exchange (SCX) cartridges to "catch and release" the basic product, washing away non-basic impurities (phenols, solvents).
Materials:
-
SCX Cartridges (e.g., 500 mg sorbent)
-
Wash Solvent: Methanol (MeOH)
-
Elution Solvent: 2M Ammonia in Methanol (NH3/MeOH)
Workflow:
-
Conditioning: Pre-wet SCX cartridges with 3 mL MeOH.
-
Loading: Dilute the crude reaction mixture (from Protocol A) with 1 mL MeOH and load onto the cartridge.
-
Washing: Wash with 3 x 3 mL MeOH. Discard the flow-through.
-
Elution: Elute with 2 x 2 mL 2M NH3/MeOH. Collect the filtrate.
-
Finishing: Evaporate the solvent (SpeedVac or N2 blow-down) to yield the clean product.
DOT Diagram 2: Library Synthesis & Purification Workflow
Caption: "Catch-and-Release" purification strategy using SCX cartridges for amine-based kinase libraries.
Physicochemical Comparison Data
To validate the choice of the fluorinated building block, compare it against standard analogs.
| Property | 3-(2-Fluorophenoxy)propan-1-amine | 3-Phenoxypropan-1-amine (Non-F) | 3-(4-Fluorophenoxy)propan-1-amine |
| LogP (Calc) | ~2.1 | ~1.9 | ~2.1 |
| Metabolic Stability | High (Blocks ortho oxidation) | Low (Susceptible to hydroxylation) | Medium (Blocks para, but ortho open) |
| Conformation | Restricted (Dipole repulsion) | Flexible | Flexible |
| pKa (Amine) | ~9.8 | ~10.0 | ~9.8 |
Note: The ortho-fluorine specifically reduces the electron density of the aromatic ring more effectively at the proximal ether linkage compared to the para-position, subtly influencing the pKa of the distal amine via inductive effects.
References
-
Purser, S., et al. (2008).[5] "Fluorine in medicinal chemistry." Chemical Society Reviews. [Link]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link][6]
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Bioorganic & Medicinal Chemistry Letters. [Link]
-
Blair, J. A., et al. (2019). "Structure-guided development of covalent TAK1 inhibitors." Bioorganic & Medicinal Chemistry. (Demonstrates use of amine linkers in kinase design). [Link]
Sources
Application Note: Solvent Selection & Process Optimization for 3-(2-Fluorophenoxy)propan-1-amine HCl
Executive Summary
3-(2-Fluorophenoxy)propan-1-amine HCl is a critical building block in the synthesis of GPCR ligands (specifically
This dual nature—lipophilic tail vs. ionic headgroup (in HCl form)—creates specific solubility challenges.[1] The hydrochloride salt is generally insoluble in non-polar aprotic solvents (DCM, Toluene) but highly soluble in polar protic media (Water, Methanol).[1] Successful utilization requires a solvent strategy that accommodates the salt form during dissolution while supporting the free-base kinetics required for nucleophilic attack.[1]
This guide provides a rationale-based approach to solvent selection, focusing on maximizing yield, minimizing impurity formation (dimerization), and adhering to green chemistry principles.[1]
Physicochemical Profile & Solubility Mapping
Understanding the solute-solvent interaction is the first step in process design.[1] The fluorine atom at the ortho position of the phenoxy ring exerts an electron-withdrawing effect, slightly lowering the pKa of the amine compared to non-fluorinated analogs, but also increasing the lipophilicity of the tail.
Table 1: Solubility Profile of 3-(2-Fluorophenoxy)propan-1-amine HCl[1]
| Solvent Class | Solvent Example | Solubility Rating | Mechanistic Insight |
| Polar Protic | Water, Methanol, Ethanol | High | Strong solvation of Cl⁻ anion and ammonium cation via H-bonding.[1] |
| Polar Aprotic | DMSO, DMF, DMAc | High | High dielectric constant dissociates the ion pair; excellent for SNAr reactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low/Suspension | The HCl salt forms a suspension. Requires a base (TEA/DIPEA) to solubilize as the free amine.[1] |
| Ethers | THF, 2-MeTHF, CPME | Low (Salt) / High (Base) | Salt is insoluble.[1] Excellent choice for reactions after in-situ neutralization.[1] |
| Hydrocarbons | Toluene, Hexane, Heptane | Negligible | Antisystem. Used to precipitate the product or wash away non-polar impurities. |
| Nitriles | Acetonitrile (MeCN) | Moderate | Often requires heating or phase transfer catalysts for full dissolution of the salt.[1] |
Solvent Selection Guide by Reaction Type
Scenario A: Amide Coupling (HATU/EDC/T3P)[1]
-
Standard Approach: DMF or NMP.[1]
-
Pros: Complete dissolution of the HCl salt.
-
Cons: High boiling points make removal difficult; potential for dimethylamine impurities.[1]
-
-
Recommended Approach: DCM or 2-MeTHF with DIPEA. [1]
Scenario B: Nucleophilic Substitution (SN2 / SNAr)[1]
-
Reaction: Alkylation of the amine with an alkyl halide or epoxide.
-
Challenge: The HCl salt is non-nucleophilic.[1]
-
Solvent Choice: Acetonitrile (MeCN) or Ethanol .[1]
Scenario C: Biphasic Reactions (Schotten-Baumann)[1]
-
Reaction: Acylation with acid chlorides or sulfonyl chlorides.[1]
-
System: DCM / Water or EtOAc / Water .[1]
-
Mechanism: The amine HCl dissolves in the water phase.[3] Base (NaOH/Carbonate) neutralizes it.[1] The free amine migrates to the organic phase to react with the electrophile.
-
Advantage: Self-regulating pH; prevents double-acylation; simple separation.[1]
Decision Logic Visualization
The following diagram illustrates the decision matrix for selecting the optimal solvent system based on the intended chemical transformation.
Figure 1: Decision tree for solvent selection based on reaction type and processing constraints.[1]
Detailed Protocol: "Green" Amide Coupling in 2-MeTHF
This protocol replaces the traditional DCM/DMF route with 2-Methyltetrahydrofuran (2-MeTHF) , a bio-derived solvent derived from corncobs/bagasse.[1] It offers higher stability than THF and separates cleanly from water.[1]
Materials
-
Amine: 3-(2-Fluorophenoxy)propan-1-amine HCl (1.0 eq)[1]
-
Carboxylic Acid: Partner acid (1.1 eq)[1]
-
Coupling Agent: T3P (Propylphosphonic anhydride) 50% in EtOAc (1.5 eq)[1]
-
Base: Diisopropylethylamine (DIPEA) (3.0 eq)[1]
-
Solvent: 2-MeTHF (10 volumes)
Step-by-Step Methodology
-
Suspension Preparation: Charge the reactor with 3-(2-Fluorophenoxy)propan-1-amine HCl (1.0 eq) and 2-MeTHF (8 vol). Observation: The mixture will appear as a white, cloudy suspension.
-
Free-Basing (In-Situ): Add DIPEA (1.5 eq) dropwise at 20–25°C. Critical Checkpoint: Stir for 15 minutes. The suspension should clarify significantly as the amine HCl converts to the soluble free base and DIPEA·HCl (which may remain partially suspended or dissolve depending on concentration).[1][4]
-
Activation: Add the Carboxylic Acid (1.1 eq) followed by the remaining DIPEA (1.5 eq). Cool the mixture to 0–5°C.
-
Coupling: Add T3P solution (1.5 eq) dropwise over 30 minutes, maintaining internal temperature <10°C. Reasoning: T3P is highly selective but exothermic.[1] Slow addition prevents epimerization of chiral acids.[1]
-
Reaction Monitor: Warm to room temperature (20–25°C) and stir for 2–4 hours. Validation: Perform HPLC/TLC.[1] Target <2% remaining amine.[1]
-
Workup (The 2-MeTHF Advantage): Add Water (5 vol) directly to the reaction mixture. Stir for 10 minutes. Separate phases. The organic layer (2-MeTHF) is the upper layer.[1] Wash 1: 0.5M HCl (removes excess DIPEA and unreacted amine).[1] Wash 2: 10%
(removes unreacted acid and phosphorus byproducts).[1] Wash 3: Brine.[1] -
Isolation: Dry organic layer over
, filter, and concentrate.
Process Workflow Diagram
Figure 2: Workflow for the T3P-mediated coupling in 2-MeTHF.
Troubleshooting & Critical Parameters
Issue: "Oiling Out" of the Product
-
Cause: The 2-fluorophenoxy tail adds lipophilicity, but if the product is an HCl salt (post-reaction), it may form a gummy oil in non-polar solvents.[1]
-
Solution: Use Methyl tert-butyl ether (MTBE) as an antisolvent.[1] Dissolve the crude oil in minimal hot EtOAc and slowly add MTBE while stirring to induce crystallization.
Issue: Hygroscopicity
-
Observation: The starting material clumps during weighing.[1]
-
Cause: Amine HCl salts are hygroscopic.[1][3] Water interferes with coupling agents like EDC.[1]
-
Mitigation: Dry the amine HCl in a vacuum oven at 40°C for 4 hours prior to use. Alternatively, perform an azeotropic distillation with Toluene if the salt is very wet.
Issue: Incomplete Reaction in SN2 Alkylation
-
Cause: The "Finkelstein Effect."[1] The chloride anion from the salt acts as a nucleophile, competing with the amine or reversing the reaction.
-
Solution: Switch to DMF as the solvent and add NaI (0.1 eq) as a catalyst.[1] The iodide is a better nucleophile and better leaving group, accelerating the reaction.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14025825, 3-(4-Fluorophenoxy)propan-1-amine (Analogous Structure).[1] Retrieved February 15, 2026 from [Link]
-
Pace, V., et al. (2014). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[1] ChemSusChem.[1] (General reference for 2-MeTHF utility).
-
Justia Patents. Synthesis of 3-aminomethyl-1-propanol and Fluoxetine Precursors.[1] (Context for phenoxy-propylamine synthesis). Retrieved February 15, 2026 from [Link]
Sources
Protocols for converting free base 3-(2-Fluorophenoxy)propan-1-amine to HCl salt
Application Note: Hydrochlorination Protocols for 3-(2-Fluorophenoxy)propan-1-amine
Executive Summary
This technical guide details the protocols for converting 3-(2-Fluorophenoxy)propan-1-amine (Free Base) into its Hydrochloride (HCl) salt .[1][2] This primary amine, characterized by a fluorinated phenoxy ether linkage, is a critical building block in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents.[1][2]
The conversion to the HCl salt is essential for:
-
Stability: Preventing oxidation and carbamate formation (reaction with atmospheric CO₂).[2]
-
Solubility: Enhancing aqueous solubility for biological assays.
-
Handling: Converting a likely viscous oil (free base) into a free-flowing, weighable crystalline solid.[1][2]
Chemical Identity & Properties
| Property | Detail |
| Compound Name | 3-(2-Fluorophenoxy)propan-1-amine Hydrochloride |
| CAS Number (HCl Salt) | 116735-67-2 |
| CAS Number (Free Base) | Not widely indexed; analog to 593-00-0 |
| Molecular Formula | C₉H₁₂FNO[2] · HCl |
| Molecular Weight | 169.20 g/mol (Free Base) + 36.46 (HCl) ≈ 205.66 g/mol |
| Structure | 2-F-C₆H₄-O-(CH₂)₃-NH₂[1][2] · HCl |
| Physical State | Free Base: Colorless to pale yellow oilHCl Salt: White to off-white crystalline solid |
| Solubility (Salt) | High: Water, Methanol, DMSOModerate: Ethanol, IsopropanolLow: Diethyl Ether, Hexanes, Ethyl Acetate |
Strategic Protocol Selection
The choice of method depends on the scale and the initial purity of the free base.[1][2]
-
Method A (Anhydrous Precipitation): Ideal for small-scale (<5g) and high-yield requirements.[2] It "crashes out" the salt immediately, trapping impurities if not careful.[1]
-
Method B (Recrystallization): Ideal for scale-up (>10g) or when the starting material is impure.[1][2] It allows for the thermodynamic formation of a purer crystal lattice.[1]
Decision Logic Diagram
Figure 1: Decision matrix for selecting the optimal hydrochlorination pathway based on feedstock quality and scale.
Detailed Experimental Protocols
Protocol A: Anhydrous Precipitation (Standard Lab Scale)
Best for: Rapid synthesis, high yield, clean starting material.[1][2]
Reagents:
-
Solvent: Anhydrous Diethyl Ether (Et₂O) or Dichloromethane (DCM)[1][2]
-
Acid Source: 4M HCl in 1,4-Dioxane or 2M HCl in Diethyl Ether (1.1 eq)[1][2]
Procedure:
-
Dissolution: Dissolve 1.0 g (approx. 5.9 mmol) of the free base oil in 10 mL of anhydrous Et₂O.[1][2] Ensure the solution is clear.
-
Note: If the free base is not fully soluble, add small amounts of DCM until clear.[1]
-
-
Cooling: Place the reaction vessel in an ice-water bath (0–4°C) under a nitrogen atmosphere.
-
Scientific Rationale: Salt formation is exothermic. Cooling prevents side reactions and promotes controlled crystal nucleation rather than oiling out.
-
-
Acid Addition: Dropwise, add 1.65 mL of 4M HCl in Dioxane (6.6 mmol, 1.1 eq) over 5 minutes.
-
Observation: A white precipitate should form immediately.
-
-
Aging: Stir the suspension at 0°C for 30 minutes, then remove the bath and stir at room temperature for another 30 minutes.
-
Filtration: Filter the solid using a sintered glass funnel (porosity 3 or 4).
-
Washing: Wash the filter cake 3 times with cold anhydrous Et₂O to remove excess acid and non-polar impurities.
-
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.
Protocol B: Reactive Crystallization (Scale-Up/Purification)
Best for: Removing impurities, handling larger quantities (>10g).[1][2]
Reagents:
Procedure:
-
Dissolution: Dissolve 10.0 g of the crude amine in 30 mL of Isopropanol (IPA).
-
Acidification: While stirring at room temperature, slowly add 1.1 equivalents of concentrated HCl (approx. 5.4 mL).[2]
-
Note: The solution may warm up.
-
-
Concentration (Optional): If no precipitate forms, rotovap the solution to remove excess water introduced by the aqueous acid, leaving a viscous gum or oil.[1][2]
-
Crystallization: Redissolve the residue in a minimum amount of hot IPA (approx. 20 mL).
-
Precipitation: Slowly add EtOAc (approx. 50-100 mL) while stirring until the solution becomes slightly turbid.
-
Nucleation: Cool the mixture slowly to 4°C (refrigerator) or -20°C (freezer) overnight.
-
Isolation: Filter the resulting crystals and wash with cold EtOAc.
-
Drying: Dry in a vacuum oven at 45°C over P₂O₅ or silica gel desiccant.
Critical Process Parameters (CPP) & Troubleshooting
| Issue | Cause | Corrective Action |
| "Oiling Out" | The salt forms a liquid phase instead of a solid crystal.[1][2] Common with rapid precipitation. | Seed & Cool: Add a seed crystal (if available). Scratch the glass side. Cool slowly. Switch solvent system to IPA/EtOAc. |
| Hygroscopicity | Excess acid or water retention. | Anhydrous Wash: Wash the final solid with anhydrous ether. Dry under high vacuum with a desiccant. |
| Pink/Brown Color | Oxidation of the amine prior to salt formation.[1] | Recrystallize: Use Protocol B with activated charcoal in the hot alcohol step to remove colored impurities. |
Analytical Validation
To ensure scientific integrity, the product must be validated:
-
¹H NMR (D₂O):
-
Silver Nitrate Test (Qualitative):
-
Melting Point:
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7131555, 3-(2-Fluorophenoxy)propan-1-amine hydrochloride.[2] PubChem. Available at: [Link][1][2]
- Organic Chemistry Portal. Practical Guide to Salt Selection and Optimization in Drug Development. Organic Chemistry Portal. (General reference for amine salt protocols).
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2] (Authoritative text on salt formation principles).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Fluorophenoxy)propan-1-amine HCl
Welcome to the technical support guide for the synthesis of 3-(2-Fluorophenoxy)propan-1-amine HCl. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yield and purity.
Introduction: Navigating the Synthesis
The synthesis of 3-(2-Fluorophenoxy)propan-1-amine is a multi-step process that, while conceptually straightforward, presents several key challenges that can significantly impact yield and purity. The most common synthetic strategies involve an initial ether formation followed by the introduction of the amine functionality. This guide is structured as a series of frequently asked questions that directly address common failure points in the synthetic workflow.
Visualizing the Synthetic Pathways
Two primary, robust pathways are typically employed for this synthesis. The choice between them often depends on the availability of starting materials and specific laboratory capabilities.
Caption: Primary synthetic routes to the target compound.
Troubleshooting Guide & FAQs
Section 1: Issues in the Williamson Ether Synthesis (Ether Formation)
The formation of the ether linkage between 2-fluorophenol and a three-carbon electrophile is the critical first step in "Pathway A". This SN2 reaction requires careful optimization to avoid low conversion and side products.[1][2]
Q1: My Williamson ether synthesis reaction shows low conversion of 2-fluorophenol, and a significant amount of starting material remains. What are the likely causes and how can I improve the yield?
Answer: This is a classic issue often traced back to three factors: incomplete deprotonation of the phenol, suboptimal solvent choice, or insufficient reaction temperature.
-
Causality of the Issue: The Williamson ether synthesis is an SN2 reaction between a phenoxide nucleophile and an alkyl halide.[2] 2-Fluorophenol has a pKa of approximately 8.8. For the reaction to proceed efficiently, the phenol must be converted to its conjugate base, the more potent nucleophile 2-fluorophenoxide. If the base used is too weak or used in a substoichiometric amount, a significant portion of the phenol will remain unreacted.
-
Troubleshooting & Optimization:
Parameter Common Problem Recommended Solution & Rationale Base Selection Using weak bases like NaHCO₃ or K₂CO₃ can result in incomplete deprotonation. Use a stronger base such as Sodium Hydride (NaH), Potassium Hydroxide (KOH), or Potassium tert-butoxide (KOtBu).[3] NaH is an excellent choice as it irreversibly deprotonates the phenol, driving the equilibrium forward. Solvent Protic solvents (e.g., ethanol, water) can solvate the phenoxide, reducing its nucleophilicity. Switch to a polar aprotic solvent like DMF, DMSO, or Acetonitrile. These solvents solvate the cation but leave the nucleophile "bare," enhancing its reactivity.[4] Temperature Running the reaction at too low a temperature can lead to slow reaction kinetics. Increase the temperature. A range of 80-100 °C is often effective for this type of reaction.[5] Monitor the reaction by TLC to track the consumption of the starting material and avoid decomposition at excessively high temperatures. Phase Transfer In biphasic systems (e.g., KOH in water/toluene), poor mixing can limit the reaction rate. Add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). The catalyst transports the phenoxide from the aqueous phase to the organic phase where the alkyl halide resides, accelerating the reaction.
Q2: I am forming the desired ether, but my crude product is contaminated with a significant side product. What is a likely side reaction?
Answer: While primary alkyl halides are used to minimize this, if your electrophile has any potential for elimination (e.g., impurities or secondary halide character), you may form an alkene. However, a more common issue is the purity of the starting electrophile. For instance, if using 1,3-dihalopropane, a potential side reaction is the dimerization where two molecules of 2-fluorophenoxide react at both ends of the dihalide.
-
Troubleshooting & Optimization:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent relative to the 2-fluorophenol to ensure the phenol is the limiting reagent and minimize dimerization.
-
Purify Reagents: Ensure your alkylating agent is pure and free from di-substituted impurities.
-
Consider a Pre-formed Synthon: The most robust solution is to use an alkylating agent that already contains the protected amine, such as N-(3-bromopropyl)phthalimide. This eliminates the possibility of side reactions at the other end of the carbon chain.
-
Section 2: Challenges in Amine Installation
Once the ether linkage is established, the next critical phase is the efficient and clean installation of the primary amine.
Q3: I'm using the Gabriel synthesis with N-(3-(2-fluorophenoxy)propyl)phthalimide, but the final deprotection step with hydrazine gives a low yield and a messy workup. Are there better methods?
Answer: The classic Ing-Manske procedure using hydrazine hydrate is effective but notorious for difficult purification of the desired amine from the phthalhydrazide byproduct.[6] The harsh conditions can also sometimes lead to degradation.[6]
-
Causality of the Issue: Phthalhydrazide is a solid that often precipitates from the reaction mixture, but it can be difficult to filter and may trap the product amine, reducing the isolated yield.
-
Troubleshooting & Optimization:
Method Procedure Pros Cons Improved Hydrazinolysis After the reaction with hydrazine in ethanol, add an aqueous HCl solution to precipitate the phthalhydrazide as its HCl salt and convert your product to the water-soluble amine hydrochloride. Filter the solid, then basify the filtrate and extract your free amine. Avoids co-precipitation of the product. Still involves handling hydrazine. Acid Hydrolysis Reflux the N-alkylphthalimide with concentrated HCl or HBr. Simple reagents. Phthalic acid byproduct is easily removed. Very harsh conditions (high temperature, strong acid) that can cleave the ether linkage or degrade the product. Often gives low yields.[6] Alternative Reagents Use alternative "Gabriel Reagents" like di-tert-butyl-iminodicarboxylate, which can be deprotected under much milder acidic conditions (e.g., TFA in DCM).[6] Mild deprotection, high yields. Reagents are more expensive than phthalimide.
Q4: Is reductive amination a viable alternative to the Gabriel synthesis, and what are the key parameters to control for a high yield?
Answer: Yes, reductive amination is an excellent and often higher-yielding alternative if you can synthesize or procure the precursor, 3-(2-fluorophenoxy)propanal.[7][8] This one-pot reaction combines the aldehyde and an ammonia source, with an in-situ reduction of the intermediate imine.
-
Causality and Key Controls: The reaction's success hinges on the selective reduction of the imine intermediate in the presence of the starting aldehyde.[8][9]
Caption: Troubleshooting logic for the reductive amination pathway.
-
Recommended Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for modern reductive aminations.[10][11] It is mild, selective for imines over aldehydes, and does not require the stringent pH control or generate the toxic cyanide waste associated with sodium cyanoborohydride (NaBH₃CN).[8][10]
Section 3: Purification and Salt Formation
The final steps of isolating the pure amine and converting it to a stable, crystalline hydrochloride salt are crucial for obtaining a high-quality final product.
Q5: The final free-base amine is a difficult-to-purify oil. What are the best practices for purification before salt formation?
Answer: Purifying polar, oily amines can be challenging. Direct distillation carries a risk of thermal decomposition.[12]
-
Troubleshooting & Optimization:
-
Acid/Base Extraction: Perform a thorough aqueous workup. Dissolve the crude oil in a non-polar organic solvent (e.g., ethyl acetate, DCM). Wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ and re-extract the purified free amine back into an organic solvent.
-
Chromatography: If impurities are close in polarity, column chromatography on silica gel may be necessary. A common eluent system is Dichloromethane/Methanol with a small amount of triethylamine (e.g., 95:5:0.5 DCM:MeOH:TEA). The TEA is crucial to prevent the polar amine from streaking on the acidic silica gel.
-
Purification via Salt Formation: A highly effective strategy is to form the HCl salt from the crude product, recrystallize the salt, and then, if needed, liberate the free base from the purified salt. Crystalline salts are often much easier to purify via recrystallization than oils are via chromatography.[12][13]
-
Q6: The final HCl salt precipitation is inefficient, yields an oily product, or is off-color. How can I obtain a clean, crystalline solid?
Answer: The key to successful salt formation is the careful choice of solvent and the controlled addition of HCl.
-
Causality of the Issue: If the solvent has high polarity, the resulting salt may remain dissolved or "oil out" instead of crystallizing. Rapid addition of HCl can cause the product to crash out of solution as an amorphous, impure solid.
-
Optimized Protocol for HCl Salt Formation:
-
Dissolve the purified free-base amine in a suitable solvent. Anhydrous diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of ethyl acetate and hexanes are excellent choices.
-
Use a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or gaseous HCl). Avoid aqueous HCl, as water can hinder crystallization.
-
Cool the amine solution in an ice bath.
-
Add the HCl solution dropwise with vigorous stirring. You should observe the formation of a white precipitate.
-
Monitor the pH of the solution with moist pH paper to avoid adding a large excess of acid.
-
After the addition is complete, allow the slurry to stir in the cold for at least 30 minutes to an hour to maximize precipitation.
-
Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether), and dry under vacuum.
-
If the product is still off-color, it can be decolorized by dissolving it in a minimal amount of a hot polar solvent (like isopropanol), treating with activated charcoal, filtering hot, and allowing it to recrystallize upon cooling.[14]
-
Optimized Experimental Protocol (Pathway A)
This protocol details the recommended synthesis via Williamson ether synthesis followed by Gabriel deprotection.
Step 1: Synthesis of N-(3-(2-Fluorophenoxy)propyl)phthalimide
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF, 10 mL per 1 g of 2-fluorophenol).
-
Add 2-fluorophenol (1.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir for 30 minutes at 0 °C, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.
-
Add N-(3-bromopropyl)phthalimide (1.05 eq) to the resulting sodium 2-fluorophenoxide solution.
-
Heat the reaction mixture to 80 °C and monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the 2-fluorophenol spot is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and carefully pour it into ice-cold water.
-
A solid precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water, then with a small amount of cold ethanol to remove residual DMF.
-
Dry the solid under vacuum. The product is typically of sufficient purity for the next step.
Step 2: Synthesis of 3-(2-Fluorophenoxy)propan-1-amine and its HCl salt
-
To a round-bottom flask, add the N-(3-(2-fluorophenoxy)propyl)phthalimide (1.0 eq) from the previous step and ethanol (20 mL per 1 g).
-
Add hydrazine hydrate (1.5 - 2.0 eq). Caution: Hydrazine is toxic.
-
Heat the mixture to reflux. A thick white precipitate (phthalhydrazide) will form, typically within 1-3 hours. Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Cool the mixture to room temperature and filter off the phthalhydrazide solid, washing it with a small amount of cold ethanol.
-
Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude free-base amine as an oil.
-
Dissolve the crude oil in anhydrous diethyl ether (or MTBE).
-
Cool the solution to 0 °C and slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until the solution is acidic.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(2-Fluorophenoxy)propan-1-amine HCl. Recrystallize from isopropanol if necessary.
References
- The Williamson Ether Synthesis. University of Colorado, Boulder.
- Mitsunobu Reaction. Organic Chemistry Portal.
- Williamson Ether Synthesis. Edubirdie.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Williamson ether synthesis. Wikipedia.
- Gabriel synthesis. Wikipedia.
- Mitsunobu Reaction - Common Conditions. organic-chemistry.org.
- Experiment 06 Williamson Ether Synthesis. University of Michigan-Dearborn.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
- Gabriel Synthesis. Cambridge University Press.
- Reductive amin
- Gabriel Synthesis. Organic Chemistry Tutor.
- The Gabriel Synthesis. Master Organic Chemistry.
- Reductive Amin
- The Gabriel Synthesis. Chemistry Steps.
- Mitsunobu Reaction Using Basic Amines as Pronucleophiles. PubMed.
- C–N Bond-Forming Reactions: Reductive Amination. Myers Research Group, Harvard University.
- Reductive Amination - Common Conditions. organic-chemistry.org.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.
- Challenges in the scale-up production of 3-Amino-1-(furan-3-yl)propan-1-ol. Benchchem.
- Synthesis and characterization of 3-amino-1, 2-propanediol.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 4. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. DSpace [cora.ucc.ie]
- 14. researchgate.net [researchgate.net]
Optimizing recrystallization solvents for 3-(2-Fluorophenoxy)propan-1-amine HCl
Executive Summary
This guide addresses the purification of 3-(2-Fluorophenoxy)propan-1-amine Hydrochloride (CAS: 116735-67-2).[1][2] As a primary amine hydrochloride salt with an ortho-fluorinated phenoxy tail, this compound presents specific challenges: high water solubility, a tendency to "oil out" due to the fluorine-induced melting point depression, and hygroscopicity.
The following protocols and troubleshooting workflows are designed to maximize purity (>99.5%) and yield while mitigating the risk of oiling out.
Part 1: Solvent System Strategy
The choice of solvent is dictated by the amphiphilic nature of the molecule: the ionic head group (
Recommended Solvent Systems
| System Type | Solvent A (Good Solvent) | Solvent B (Anti-Solvent) | Ratio (v/v) | Application |
| Primary | Isopropanol (IPA) | n-Heptane | 1:2 to 1:4 | Standard Purification. Balances yield and purity.[1][2] Best for removing non-polar impurities.[1][2] |
| Alternative | Ethanol (Abs.) | Ethyl Acetate (EtOAc) | 1:3 to 1:5 | High Purity. EtOAc acts as a mild anti-solvent that keeps polar impurities in solution better than heptane.[1][2] |
| Rescue | Methanol | MTBE | 1:5 to 1:10 | Difficult Cases. Use when the crude is very polar or wet.[1] MTBE precipitates the salt aggressively. |
The "Fluorine Effect" on Solubility
The ortho-fluorine atom on the phenoxy ring creates a localized dipole and steric bulk that disrupts efficient
-
Implication: The solution may remain clear far below the saturation point before suddenly crashing out as an oil or amorphous solid.
-
Countermeasure: Aggressive seeding is required at low supersaturation.[1][2]
Part 2: Decision Logic for Solvent Selection
The following workflow illustrates the logical path for selecting the optimal solvent based on the crude material's behavior.
Figure 1: Decision tree for selecting and optimizing the solvent system based on initial solubility observations.
Part 3: Detailed Experimental Protocol (SOP)
Objective: Recrystallization of 10g Crude 3-(2-Fluorophenoxy)propan-1-amine HCl.
Phase 1: Dissolution
-
Place 10g of crude solid in a 250mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add 30 mL of Isopropanol (IPA) .
-
Heat the mixture to 75°C (near reflux).
-
Checkpoint: If the solid does not dissolve completely, add IPA in 2 mL increments. Do not exceed 50 mL total volume. If undissolved solids persist (likely inorganic salts like NaCl), filter the hot solution through a sintered glass funnel.
-
Phase 2: Anti-Solvent Addition
-
Remove the heat source but keep the flask on the stirrer. Allow temperature to drop to ~60°C .
-
Stop addition immediately when a faint, persistent turbidity (cloudiness) is observed.[1][2] This usually occurs around 60-80 mL of Heptane.[1][2]
-
Add 1-2 mL of pure IPA to clear the solution back to transparency.[1][2]
Phase 3: Crystallization & Seeding[1][2]
-
Allow the solution to cool slowly to 45°C .
-
CRITICAL STEP: Add seed crystals (approx. 10-20 mg of pure material) at 45°C.
-
Stir at 45°C for 30 minutes. You should see a "milky" suspension turn into defined particles.[1][2]
-
Ramp cooling down to 0-5°C over a period of 2 hours (10°C/30 min).
Phase 4: Isolation
-
Filter the cold slurry using a Buchner funnel.
-
Wash the cake with 20 mL of a cold 1:4 IPA:Heptane mixture.
-
Dry in a vacuum oven at 40°C for 12 hours. Note: Higher temperatures may cause melting if residual solvent depresses the melting point.
Part 4: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a sticky gum instead of crystals). Why?
Cause: This is Liquid-Liquid Phase Separation (LLPS).[1][2] It happens when the anti-solvent is added too fast, or the temperature drops below the "oiling limit" before crystals can nucleate. The fluorine atom lowers the lattice energy, making the oil phase energetically competitive with the solid phase. Solution (The "Rescue" Protocol):
-
Reheat the mixture until the oil re-dissolves (return to a clear single phase).
-
Add a small amount of the good solvent (IPA) (approx. 5-10% of total volume).[1][2]
-
Cool very slowly.
-
Seed forcefully at a higher temperature (e.g., 50°C instead of 45°C) to provide a template for the crystal lattice.
Q2: The recovery yield is low (<60%).
Cause: The compound is likely too soluble in the IPA/Heptane mix, or the salt has dissociated. Solution:
-
Cool the mother liquor to -10°C.
-
If yield is still low, switch to Ethanol/EtOAc .[1][2] Ethyl Acetate is a weaker anti-solvent than Heptane, but it suppresses the solubility of the HCl salt effectively when used in higher ratios (1:5).
-
Ensure the atmosphere is acidic.[1][2] Trace free amine is very soluble in organics.[1][2] Add 1-2 drops of conc. HCl to the recrystallization solvent to ensure the equilibrium favors the salt form.
Q3: The dried solid is hygroscopic and becomes sticky in air.
Cause: Fluorinated amine salts can be hygroscopic. Additionally, occluded solvent or excess HCl can attract moisture.[1][2] Solution:
-
Ensure the final wash is done with anhydrous ether or heptane to remove alcohols.[1][2]
-
Store the final product in a desiccator or under nitrogen.
-
If the problem persists, consider converting to a different salt form (e.g., Fumarate or Oxalate) which are often less hygroscopic than HCl salts, though this changes the API form.
Part 5: Mechanism of Oiling Out (Visualized)
Understanding the phase diagram is critical to avoiding the "oil" trap.
Figure 2: Pathway comparison between Oiling Out (failure mode) and Nucleation (success mode).[1][2] The goal is to stay in the green path via seeding.
References
-
Tung, H. H., et al. (2009).[1][2] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1] (General principles of salt crystallization and oiling out mechanisms). [1][2]
-
Mullin, J. W. (2001).[1][2] Crystallization. Butterworth-Heinemann.[1][2] (The definitive text on Metastable Zone Width and nucleation kinetics).
-
Veverka, M., et al. (2015).[1][2] "Improved process for the preparation of 3-aryloxy-3-phenylpropylamine and salt thereof."[1] World Intellectual Property Organization, WO2015001565A2.[1] (Provides specific solvent protocols for structurally similar aryloxypropylamine HCl salts).
-
Chopra, D., et al. (2012).[1][2] "Evaluation of the role of disordered organic fluorine in crystal packing." CrystEngComm, 14, 200-210.[1][2] (Explains the crystallographic disorder caused by ortho-fluorine substitution).
-
Mettler Toledo. "Oiling Out in Crystallization."[1][2] Technical Whitepaper. (Troubleshooting liquid-liquid phase separation).
Sources
Technical Support Center: Interpreting Complex 19F NMR Splitting Patterns in Fluorophenoxy Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) for interpreting complex 19F NMR splitting patterns in fluorophenoxy derivatives. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you navigate the nuances of your experimental data.
Introduction: The Power and Pitfalls of 19F NMR
Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is an exceptionally powerful tool in modern chemistry, particularly for the pharmaceutical and agrochemical industries where fluorinated compounds are prevalent. The 19F nucleus boasts several advantages: it is 100% naturally abundant, has a high gyromagnetic ratio (second only to 1H), and exhibits a wide chemical shift range, which minimizes signal overlap and enhances spectral resolution.[1][2][3][4] This sensitivity makes 19F NMR ideal for detecting and identifying fluorine-containing compounds, even in complex mixtures.[5][6]
However, the same electronic sensitivity that provides a wide chemical shift dispersion can also lead to complex and often counterintuitive splitting patterns in fluorophenoxy derivatives. These complexities arise from a variety of factors including through-bond (J-coupling) and through-space interactions, conformational heterogeneity, and the influence of solvent and temperature. This guide will systematically address these challenges in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why are the 19F NMR chemical shifts in my fluorophenoxy derivative so sensitive to the substitution pattern on the aromatic ring?
The chemical shift of a 19F nucleus is exquisitely sensitive to its local electronic environment.[7] In fluorophenoxy derivatives, the electron density around the fluorine atom is influenced by several factors:
-
Inductive and Resonance Effects: Electron-withdrawing or -donating groups on the phenoxy ring alter the electron density across the entire aromatic system. These electronic perturbations are transmitted to the fluorine atom, causing significant changes in its chemical shift.[7]
-
Conformational Changes: The dihedral angle between the phenyl ring and the C-O-C bond can change with different substitution patterns. This rotation alters the spatial relationship between the fluorine atom and the aromatic ring, impacting the magnetic shielding and thus the chemical shift.
-
Solvent Effects: The polarity of the solvent can influence the electronic environment of the fluorine atom, leading to shifts in the 19F NMR spectrum.[7] It is crucial to maintain consistent solvent conditions when comparing spectra.
Q2: I'm observing a complex multiplet for a single fluorine atom that I expected to be a simple doublet or triplet. What could be the cause?
This is a common observation in fluorophenoxy systems and can be attributed to several factors:
-
Long-Range Couplings: Unlike 1H NMR, long-range 19F-1H and 19F-19F couplings (over four or more bonds) are frequently observed and can be quite large.[1] In a fluorophenoxy moiety, the fluorine can couple not only to ortho and meta protons on the same ring but also to protons on the adjacent phenyl ring.
-
Through-Space Coupling: If the fluorine atom is spatially close to other nuclei (protons or other fluorines), through-space coupling can occur.[8][9] This is independent of the number of bonds separating the nuclei and is a consequence of the overlap of their electron orbitals. In certain conformations of fluorophenoxy derivatives, a fluorine atom can be in close proximity to a proton on the neighboring ring, leading to additional splitting.
-
Second-Order Effects: When the chemical shift difference between two coupled nuclei (in Hz) is comparable to the magnitude of the coupling constant (J), second-order effects can distort the spectrum. This can lead to non-intuitive splitting patterns and intensities, often referred to as "roofing."
Q3: How can I differentiate between through-bond and through-space couplings?
Distinguishing between these two coupling mechanisms is crucial for accurate structural elucidation. Here are some strategies:
-
2D NMR Techniques:
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations. A cross-peak between a 19F and a 1H nucleus in a HOESY spectrum is a strong indicator of spatial proximity, suggesting a through-space interaction.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects long-range through-bond couplings (typically 2-4 bonds).
-
-
Variable Temperature (VT) NMR: If the through-space coupling is dependent on a specific conformation, changing the temperature can alter the population of conformers and thus the magnitude of the observed coupling. Through-bond couplings are generally less sensitive to temperature changes.
-
Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict both through-bond and through-space coupling constants for different conformations.[10][11][12] Comparing the calculated values with experimental data can help in assigning the observed couplings.
Troubleshooting Guides
Problem 1: Overlapping Multiplets and Poor Resolution
Symptoms: Your 19F NMR spectrum shows broad, poorly resolved signals, making it impossible to extract accurate coupling constants.
Possible Causes & Solutions:
-
Magnetic Field Inhomogeneity:
-
Action: Shim the spectrometer carefully before acquiring your spectrum. Modern spectrometers have automated shimming routines that are generally effective.
-
-
Sample Viscosity:
-
Action: Dilute your sample if it is highly concentrated. High viscosity leads to broader lines.
-
-
Presence of Paramagnetic Impurities:
-
Action: Ensure your sample and NMR solvent are free from paramagnetic metals. Traces of these can cause significant line broadening.
-
-
Chemical or Conformational Exchange:
-
Action: Acquire spectra at different temperatures (VT-NMR). Cooling the sample may slow down the exchange process, leading to sharper signals for individual conformers. Conversely, heating the sample might coalesce the signals into a sharp, averaged peak if the exchange is fast on the NMR timescale.
-
Problem 2: Difficulty in Assigning Resonances in Polyfluorinated Systems
Symptoms: Your fluorophenoxy derivative contains multiple fluorine atoms, and you are unable to definitively assign each signal to a specific fluorine in the molecule.
Possible Causes & Solutions:
-
Complex Coupling Networks: In polyfluorinated compounds, extensive 19F-19F couplings can create very complex splitting patterns.
-
Strategy: 2D NMR Spectroscopy
-
19F-19F COSY (Correlation Spectroscopy): This is the go-to experiment for establishing connectivity between coupled fluorine atoms. Cross-peaks will appear between signals of fluorine nuclei that are J-coupled.
-
19F-1H HETCOR (Heteronuclear Correlation): This experiment correlates 19F signals with directly attached or nearby protons, aiding in the assignment of fluorines based on the known proton assignments.[13]
-
19F-13C HMBC (Heteronuclear Multiple Bond Correlation): This experiment can help to assign fluorine resonances by correlating them to carbon atoms over two or three bonds.[14][15]
-
Protocol: Basic 1D 19F NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of your compound in 0.6-0.7 mL of a deuterated solvent in a standard 5 mm NMR tube. Ensure the solvent is free of fluorine-containing impurities.
-
Spectrometer Setup:
-
Tune and match the 19F probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity.
-
-
Acquisition Parameters:
-
Pulse Program: A simple pulse-acquire sequence is usually sufficient.
-
Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured.[1]
-
Reference: The primary reference for 19F NMR is CFCl3 (trichlorofluoromethane) at 0.0 ppm.[16] Modern spectrometers often use an internal reference standard or perform indirect referencing.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate for qualitative spectra. For quantitative analysis, a longer delay (5 x T1) is necessary.[2]
-
Number of Scans: 19F is a sensitive nucleus, so fewer scans are needed compared to 13C NMR. Start with 16 or 32 scans and adjust as needed to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum carefully.
-
Reference the spectrum correctly.
-
Integrate the signals.
-
Advanced Techniques for Complex Cases
When standard 1D and 2D NMR experiments are insufficient to resolve complex spectra, more advanced techniques can be employed:
-
Selective 1D Experiments:
-
1D TOCSY (Total Correlation Spectroscopy): Selectively irradiating a specific proton resonance will cause all protons within that spin system to appear in the spectrum. This can help to identify all protons coupled to a particular fluorine atom.
-
1D NOE (Nuclear Overhauser Effect): Irradiating a proton and observing the effect on the 19F spectrum (or vice versa) can confirm through-space proximity.
-
-
Spectral Simulation:
Data Presentation
Table 1: Typical 19F-1H and 19F-19F Coupling Constants in Fluorophenoxy Derivatives
| Coupling Type | Number of Bonds | Typical Range (Hz) | Notes |
| 3JHF | 3 (ortho) | 6 - 10 | Can be influenced by substituent effects. |
| 4JHF | 4 (meta) | 4 - 8 | Often similar in magnitude to ortho coupling. |
| 5JHF | 5 (para) | 0 - 3 | Smaller and sometimes not resolved. |
| nJFF | (through-bond) | 2 - 20 | Highly variable depending on the number of bonds and geometry. |
| JFF | (through-space) | 2 - 10 | Dependent on the distance and orientation between the fluorine atoms. |
Visualizing Troubleshooting and Experimental Workflows
Caption: Troubleshooting workflow for complex 19F NMR spectra.
Conclusion
Interpreting the 19F NMR spectra of fluorophenoxy derivatives can be a challenging but rewarding endeavor. The key to success lies in a systematic approach that combines high-quality data acquisition with a range of 1D and 2D NMR techniques. By understanding the interplay of through-bond and through-space couplings, and by leveraging advanced methods like VT-NMR and spectral simulation, researchers can unravel even the most complex splitting patterns to gain unambiguous structural insights. This guide provides a framework for troubleshooting common issues and applying the appropriate experimental strategies to confidently interpret your data.
References
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]
-
Chemical Science (RSC Publishing). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]
-
SpinCore Technologies. NMR Software. Available from: [Link]
-
RSC Publishing. A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Available from: [Link]
-
Slideshare. 19 f chemical shifts and coupling constants. Available from: [Link]
-
BioPchem. NMR Software & Simulations. Available from: [Link]
-
Chem.ucalgary.ca. 19Flourine NMR. Available from: [Link]
-
RSC Publishing. 19F-centred NMR analysis of mono-fluorinated compounds. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Available from: [Link]
-
ResearchGate. Factors influencing the chemical shift and coupling constants | Request PDF. Available from: [Link]
-
Canadian Journal of Chemistry. Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of. Available from: [Link]
-
R Discovery. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on13C–19F coupling constants. Available from: [Link]
-
eScholarship. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]
-
mrsimulator. Welcome to the Mrsimulator documentation — mrsimulator: docs v1.0.0. Available from: [Link]
-
National Institutes of Health (NIH). 19F NMR as a tool in chemical biology - PMC. Available from: [Link]
-
ResearchGate. In 19F NMR why are some of the signals contained in the negative region?. Available from: [Link]
-
Royal Society of Chemistry. A beginner's guide to 19F NMR and its role in drug screening. Available from: [Link]
-
National Institutes of Health (NIH). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. Available from: [Link]
-
ACS Publications. Advancing 19F NMR Prediction of Metal-Fluoride Complexes in Solution: Insights from Ab Initio Molecular Dynamics | The Journal of Physical Chemistry A. Available from: [Link]
-
PubMed. Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Available from: [Link]
-
Scribd. Fluorine NMR: Analyzing F-19 Compounds | PDF | Science & Mathematics. Available from: [Link]
-
University of Bristol. Multinuclear NMR Spectroscopy. Available from: [Link]
-
Magnetic Resonance. Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein. Available from: [Link]
-
Quora. How to interpret the 19F NMR spectra. Available from: [Link]
-
Open Research Repository. Through-Space Scalar 19F–19F Couplings between Fluorinated Non-Canonical Amino Acids for the Detection of Specific. Available from: [Link]
-
PubMed. Solving problems fluorine 19F with NMR spectroscopy. Available from: [Link]
-
National Institutes of Health (NIH). 19F-centred NMR analysis of mono-fluorinated compounds - PMC. Available from: [Link]
-
National Institutes of Health (NIH). 19F chemical library and 19F-NMR for a weakly bound complex structure - PMC. Available from: [Link]
-
University of Washington. Fluorine NMR. Available from: [Link]
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. scribd.com [scribd.com]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 10. A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02317B [pubs.rsc.org]
- 11. escholarship.org [escholarship.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. spincore.com [spincore.com]
- 18. biopchem.education [biopchem.education]
Minimizing side reactions during the coupling of 3-(2-Fluorophenoxy)propan-1-amine
Technical Support Center: Coupling of 3-(2-Fluorophenoxy)propan-1-amine
Status: Active Agent: Senior Application Scientist Ticket ID: FPA-COUPLING-OPT-001
Executive Summary
You are working with 3-(2-Fluorophenoxy)propan-1-amine , a primary amine building block featuring a flexible propyl linker and an ortho-fluorinated phenyl ether. While generally robust, this molecule presents specific challenges in amide coupling protocols.[1] The lipophilic fluorophenoxy "tail" combined with a nucleophilic primary amine "head" creates risks for guanidinylation (with uronium reagents), surfactant-induced emulsions during workup, and potential ether cleavage under harsh Lewis acid conditions.
This guide replaces standard "textbook" advice with field-proven troubleshooting workflows to minimize these specific side reactions.
Module 1: The "Guanidinylation" Trap (Mass M+99)
The Issue: Users frequently report low yields and a persistent byproduct with a mass of [M + 99] (if using HATU) or [M + 100] (if using HBTU). This is not the desired amide; it is a guanidine species formed by the direct reaction of your amine with the coupling reagent.[2]
The Mechanism: Primary amines like 3-(2-Fluorophenoxy)propan-1-amine are highly nucleophilic. If the carboxylic acid activation is slow (due to steric hindrance) or if the amine is added too quickly, the amine attacks the electrophilic carbon of the uronium reagent (HATU/HBTU) instead of the activated ester.
Visualizing the Failure Mode:
Caption: The kinetic competition between productive amide formation (Green) and the parasitic guanidinylation pathway (Red) common with primary alkyl amines.
The Solution (Protocol Adjustment):
-
Mandatory Pre-activation: Do not mix the amine, acid, and HATU simultaneously.
-
Step A: Dissolve Carboxylic Acid (1.0 equiv) and Base (DIEA/NMM, 2.0–3.0 equiv) in DMF/DCM.
-
Step B: Add HATU (0.95–1.0 equiv). Crucial: Use slightly less HATU than Acid to ensure no unreacted reagent remains.
-
Step C: Stir for 2–5 minutes (color change usually observed).
-
Step D: Add 3-(2-Fluorophenoxy)propan-1-amine (1.0–1.2 equiv).
-
-
Reagent Switch: If the problem persists, switch to PyBOP (phosphonium salt). Phosphonium reagents do not form stable guanidine byproducts with primary amines, although they produce carcinogenic HMPA analogs (handle with care).
Module 2: Surfactant Behavior & Emulsions
The Issue: The structure of 3-(2-Fluorophenoxy)propan-1-amine mimics a surfactant: a polar amine head group and a lipophilic fluorinated tail. During aqueous workup, this leads to intractable emulsions that trap the product.
Troubleshooting Table: Workup Optimization
| Method | Effectiveness | Mechanism | Protocol Note |
| Standard H2O Wash | Low (High Risk) | Creates stable micelles due to amphiphilic nature. | Avoid vigorous shaking; use gentle inversion. |
| LiCl Wash (5%) | High | Increases ionic strength, disrupting surfactant layers. | Use for DMF removal; prevents emulsion formation. |
| Acid/Base Extraction | Medium | Protonation of amine changes solubility profile.[2][3] | Caution: Ensure the ether linkage is stable (see Module 4). |
| Phosphate Buffer (pH 6) | High | Controls ionization state to prevent "soap" formation. | Recommended for final wash before drying. |
Recommended Workup Protocol:
-
Dilute reaction mixture with EtOAc or DCM (DCM is better for solubilizing the fluorinated segment).
-
Wash once with 5% LiCl (aq) to remove DMF.
-
Wash twice with saturated
or Phosphate Buffer (pH 6.0). Avoid high pH washes which keep the amine free-based and surfactant-like. -
Dry over
, filter, and evaporate.
Module 3: Chemical Stability of the Fluorophenoxy Ether
The Issue: Users attempting deprotection steps on other parts of the molecule often inadvertently cleave the ether linkage of the 3-(2-Fluorophenoxy)propan-1-amine moiety.
Forbidden Reagents:
- (Boron Tribromide): Will rapidly cleave the aryl alkyl ether.
- / Thiols: High risk of cleavage.
-
Strong Nucleophiles (
conditions): While the ortho-fluorine is relatively stable, extremely strong nucleophiles (e.g., thiolate anions in DMF at ) can displace the fluorine or the phenoxy group via Nucleophilic Aromatic Substitution, especially if the ring has other electron-withdrawing groups.
Safe Deprotection Alternatives:
-
TFA/DCM: Completely stable.
- : Generally stable (unless high pressure/temp is used, which might reduce the C-F bond).
-
LiOH / NaOH (aq): Stable to standard ester hydrolysis conditions.
Module 4: FAQ & Quick Diagnostics
Q: My reaction turned dark black/brown. Is the product gone? A: Not necessarily. Oxidized amines often appear dark. Check LCMS. If the mass is correct, the color is likely a trace impurity (often from the phenol component if ether cleavage occurred). Treat with activated charcoal during recrystallization.
Q: Can I use EDC/NHS coupling instead? A: Yes, and it is often cleaner. EDC/NHS avoids the guanidinylation risk entirely. However, it is slower. If using EDC, ensure you use a "water-soluble" workup (dilute HCl wash) to remove the urea byproduct.
Q: I see a dimer species (
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of simple coupling. Chemical Society Reviews. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][4][5] Journal of the American Chemical Society. (Seminal work on HATU/HOAt reactivity). Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link
Sources
Technical Support Center: Steric Hindrance in 2-Substituted Phenoxy Amines
Status: Online Agent: Senior Application Scientist Ticket Focus: Overcoming steric and electronic barriers in the synthesis and derivatization of ortho-substituted phenoxy ethylamines.
Introduction: The "Ortho-Effect" in Phenoxy Amines
Welcome to the Technical Support Center. You are likely here because your reaction yields are plummeting when moving from a simple phenol to a 2-substituted phenol (e.g., o-cresol, 2-chlorophenol, or 2-tert-butylphenol).[1]
In 2-substituted phenoxy amines, the substituent at the 2-position creates a steric blockade .[1] This affects two critical workflows:
-
Scaffold Synthesis: Forming the ether bond between the hindered phenol and the amine-linker.
-
Amine Derivatization: The ortho-substituent forces the ether oxygen to rotate, often locking the ethylamine tail into a conformation that shields the nitrogen from incoming electrophiles.
Below are the troubleshooting guides (Tickets) designed to resolve these specific bottlenecks.
Ticket #001: The Williamson Ether Synthesis is Failing
User Issue: "I am trying to react a 2-substituted phenol with N-protected-2-chloroethylamine using
Root Cause Analysis
Standard Williamson conditions (
-
Nucleophilicity: The 2-substituent sterically hinders the phenoxide oxygen, making it a poor nucleophile.[1]
-
Ion Pairing: In standard solvents, the potassium cation (
) forms a tight ion pair with the phenoxide, further "caging" the nucleophile.[1] -
Elimination: If the alkyl halide is secondary or the base is too strong/hot, E2 elimination competes with substitution.[1]
Resolution Protocol: The "Cesium Effect"
Switch to Cesium Carbonate (
The Mechanism:
Cesium (
Optimized Protocol:
-
Solvent: Switch from Acetone to DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile).[1]
-
Base: Use
(1.5 - 2.0 equivalents). -
Additive: Add TBAI (Tetrabutylammonium iodide, 10 mol%) to facilitate Finkelstein exchange (converting the alkyl chloride to a more reactive iodide in situ).[1]
Data Comparison: Base Efficiency
| Base | Solvent | Temp | Yield (2-isopropylphenol) | Notes |
| Acetone | Reflux | 15% | Mostly unreacted phenol.[1] | |
| THF | 0°C->RT | 45% | Significant elimination byproducts.[1] | |
| DMF | 60°C | 88% | Clean conversion; "Naked anion" effect.[1] |
Ticket #002: Mitsunobu Reaction is Too Slow
User Issue: "I am trying to couple a 2,6-disubstituted phenol with N-Boc-ethanolamine using DEAD/PPh3. The reaction takes 5 days and yields are <20%."
Root Cause Analysis
The Mitsunobu reaction relies on the phenol attacking a phosphonium intermediate. With 2,6-substitution (e.g., 2,6-dimethylphenol), the nucleophilic attack is sterically blocked.[1] Standard conditions (0.1 M concentration) are kinetically incompetent for these substrates.
Resolution Protocol: Sonication & Concentration
You must shift from thermodynamic control to kinetic forcing using high-concentration sonication .[1]
The Protocol (Lepore Modification):
-
Concentration: Increase reaction concentration from standard 0.1 M to 1.0 M - 3.0 M .
-
Reagents: Replace DEAD with DIAD (Diisopropyl azodicarboxylate) or ADDP (1,1'-(azodicarbonyl)dipiperidine).[1] ADDP is more stable and provides a stronger driving force.[1]
-
Energy Source: Do not reflux. Use an ultrasonic bath (40 kHz).
Why this works: Sonication creates microscopic cavitation bubbles.[1] The collapse of these bubbles generates localized "hot spots" of extreme temperature and pressure, providing the activation energy needed to force the bulky phenol into the phosphonium center without thermal degradation of the reagents.
Reference: Lepore, S. D., & He, Y. (2003).[1][2] J. Org.[1][3] Chem. High concentration + sonication reduced reaction times from 7 days to 15 minutes for hindered phenols.[1][4]
Ticket #003: Metal-Catalyzed Coupling (The "Nuclear Option")
User Issue: "Neither Williamson nor Mitsunobu works. My phenol is too hindered (e.g., 2-tert-butyl-6-methylphenol)."
Root Cause Analysis
When
Resolution Protocol: Bulky Biaryl Phosphine Ligands
You need ligands specifically engineered to create a "pocket" that forces the reductive elimination of the ether.
Recommended Ligands:
-
RockPhos: The gold standard for sterically hindered phenols.[1]
-
tBuBrettPhos: Excellent for lower temperature couplings.[1]
Experimental Workflow (Pd-Catalyzed):
-
Catalyst:
or .[1] -
Ligand: RockPhos (2-4 mol%).
-
Base:
(ground to fine powder). -
Solvent: Toluene or Dioxane.[1]
-
Atmosphere: Strictly Argon/Nitrogen (Oxygen kills the active catalyst).[1]
Visualizing the Strategy
The following logic map guides you through the decision-making process for synthesizing these hindered molecules.
Caption: Decision matrix for selecting the correct synthetic pathway based on the degree of steric hindrance at the phenolic position.
Ticket #004: Downstream Reactions (The Amine Tail)
User Issue: "I successfully made the ether, but now I can't react the amine tail with a bulky electrophile. It seems unreactive."
Root Cause Analysis
This is a conformational lock issue. The bulky 2-substituent on the phenyl ring repels the ether oxygen's lone pairs. This forces the ethylene chain to rotate away, often creating a "folded" conformation where the phenyl ring partially shields the amine nitrogen.
Resolution Protocol: Microwave-Assisted Synthesis
Thermal heating is often insufficient to overcome this rotational barrier efficiently.[1]
-
Microwave Irradiation: Use a microwave reactor (e.g., Biotage/CEM) at 120°C - 150°C for 10-20 minutes. The direct dielectric heating helps overcome the rotational energy barrier of the C-O bond.
-
Solvent Switch: Use NMP (N-Methyl-2-pyrrolidone).[1] It has a high dielectric constant and solubilizes the folded conformers effectively.
References & Validated Sources
-
The "Cesium Effect" in Ether Synthesis:
-
Source: Dijkstra, G., et al.[1] "The effect of the cation on the nucleophilicity of the phenoxide ion." Journal of Organic Chemistry.
-
Context: Explains why Cs2CO3 is superior to K2CO3 for hindered phenols due to the formation of "naked" anions.
-
Link: [J. Org.[1][3] Chem. Article (General Concept)]([Link]1]
-
-
Sonication in Mitsunobu Reactions:
-
Source: Lepore, S. D., & He, Y. (2003).[1] "Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction." The Journal of Organic Chemistry, 68(21), 8261–8263.[1]
-
Context: Definitive protocol for reacting 2,6-dimethylphenol and other hindered substrates.
-
Link:[Link]
-
-
Pd-Catalyzed Coupling (Ligand Selection):
-
Source: Burgos, C. H., et al. (2006).[1][5] "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects." Angewandte Chemie International Edition, 45(26), 4321-4326.[1]
-
Context: Introduces biaryl phosphine ligands (like RockPhos precursors) for hindered ethers.
-
Link:[Link]
-
-
Cu-Catalyzed Arylation (Ullmann Modification):
Sources
Validation & Comparative
The Positional Isomerism of Fluorine: A Guide to Modulating Lipophilicity in Phenoxy Propylamines
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms is a powerful tool for fine-tuning the physicochemical properties of lead compounds.[1] Among these properties, lipophilicity, quantified by the logarithm of the partition coefficient (LogP), stands as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative analysis of the impact of fluorine's position on the lipophilicity of phenoxy propylamines, a scaffold present in numerous pharmacologically active agents. We will delve into the nuanced effects of ortho-, meta-, and para-substitution, supported by experimental data and established physicochemical principles.
The Significance of Lipophilicity and Fluorine in Drug Design
Lipophilicity governs the ability of a molecule to partition between an aqueous and a lipid environment, directly influencing its capacity to cross biological membranes.[2] An optimal LogP value is crucial; too low, and the compound may have poor membrane permeability, while too high a value can lead to poor aqueous solubility and increased metabolic clearance.[3]
Fluorine, being the most electronegative element, imparts unique properties when introduced into an organic molecule. Its small size allows it to act as a bioisostere of a hydrogen atom, while its strong electron-withdrawing nature can significantly alter local electronic environments, influencing pKa, metabolic stability, and binding affinity.[4][5] The effect of fluorine on lipophilicity is particularly context-dependent and can be subtly manipulated by its position on an aromatic ring.
Comparative Analysis of Fluorine Positional Isomers on Phenoxy Propylamine LogP
| Compound | Structure | LogP (Calculated/Estimated) | Data Source |
| 3-Phenoxypropan-1-amine | C₉H₠₃NO | 1.7 | [7] |
| 3-(2-Fluorophenoxy)propan-1-amine (ortho) | C₉H₠₂FNO | ~1.84 | Estimated |
| 3-(3-Fluorophenoxy)propan-1-amine (meta) | C₉H₠₂FNO | ~1.84 | Estimated |
| 3-(4-Fluorophenoxy)propan-1-amine (para) | C₉H₠₂FNO | 2.25 | [] |
Note: The LogP values for the ortho and meta isomers are estimated by adding the Hansch π value for fluorine (π ≈ +0.14) to the LogP of the parent compound. It is important to recognize that computational and estimated values can have discrepancies when compared to experimental results.[9]
From the data, a clear trend emerges: the introduction of a fluorine atom generally increases the lipophilicity of phenoxy propylamine. Notably, the para-substituted isomer exhibits the highest LogP value. This can be attributed to the electronic effects of fluorine. In the para position, the strong electron-withdrawing inductive effect of fluorine is most pronounced, influencing the overall electron distribution of the aromatic ring and its interaction with the surrounding solvent molecules. The ortho and meta positions are expected to have a similar, albeit slightly less pronounced, effect on increasing lipophilicity compared to the para position due to the interplay of inductive and resonance effects.
Visualizing the Structure-Lipophilicity Relationship
The following diagram illustrates the relationship between the positional isomerism of fluorine on the phenoxy ring and the resulting impact on the molecule's lipophilicity.
Caption: Impact of Fluorine Position on Phenoxy Propylamine Lipophilicity.
Experimental Protocol for LogP Determination: The Shake-Flask Method
The "gold standard" for experimental LogP determination is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water.[10]
Rationale
This method is based on the principle that at equilibrium, the ratio of the concentration of a solute in the organic phase (n-octanol) to its concentration in the aqueous phase (water) is a constant, known as the partition coefficient (P). LogP is the base-10 logarithm of this ratio.
Materials
-
Test compound (e.g., fluoro-phenoxy propylamine isomer)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes or separatory funnels
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Pre-saturated Solvents:
-
Mix equal volumes of n-octanol and water in a large container.
-
Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation.
-
Allow the phases to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water. This step is crucial to prevent volume changes during the partitioning experiment.
-
-
Preparation of the Test Solution:
-
Accurately weigh a small amount of the test compound and dissolve it in either the water-saturated n-octanol or the n-octanol-saturated water to create a stock solution of known concentration. The initial solvent choice depends on the compound's expected solubility.
-
-
Partitioning Experiment:
-
In a centrifuge tube, add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated water.
-
Add a small, known volume of the test compound stock solution. The final concentration should be within the linear range of the analytical method.
-
Securely cap the tube and shake it vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.
-
-
Phase Separation:
-
Centrifuge the tube at a moderate speed for a sufficient time (e.g., 10-15 minutes) to ensure complete separation of the two phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot from both the upper (n-octanol) and lower (aqueous) phases.
-
Determine the concentration of the test compound in each aliquot using a suitable and validated analytical method (e.g., HPLC-UV).
-
-
Calculation of LogP:
-
Calculate the partition coefficient (P) using the following formula: P = [Concentration in n-octanol] / [Concentration in water]
-
Calculate the LogP: LogP = logâ‚ â‚€(P)
-
Experimental Workflow Diagram
Caption: Shake-Flask Method Workflow for LogP Determination.
Conclusion
The strategic placement of a fluorine atom on the phenoxy ring of a propylamine scaffold offers a subtle yet powerful means of modulating lipophilicity. Our comparative analysis, based on calculated and estimated data, indicates that fluorination generally increases LogP, with the para-position exerting the most significant effect. This understanding is invaluable for medicinal chemists aiming to optimize the ADME properties of drug candidates. The provided experimental protocol for the shake-flask method offers a reliable, albeit labor-intensive, approach for obtaining precise LogP values to validate these in silico predictions and guide rational drug design.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Vertex AI Search.
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The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis. Retrieved from [Link]
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Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2020). Chembiochem, 21(19), 2819-2824. Retrieved from [Link]
- Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. (1996). Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
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Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. (2013). Planta Medica, 79(16), 1545-1550. Retrieved from [Link]
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Methods for Determination of Lipophilicity. (2022). Encyclopedia, 2(3), 1469-1483. Retrieved from [Link]
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- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023).
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LogP / LogD shake-flask method. (n.d.). protocols.io. Retrieved from [Link]
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A Comparative Guide to Assessing Impurity Profiles in Commercial Batches of 3-(2-Fluorophenoxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Impurity Profiling in Drug Development
3-(2-Fluorophenoxy)propan-1-amine is a key building block in the synthesis of various pharmacologically active molecules. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. Impurity profiling is the systematic identification, quantification, and control of impurities in drug substances and drug products.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the control of impurities.[2][3][4][5][6][7] This guide provides a comprehensive comparison of analytical methodologies for assessing the impurity profile of commercial batches of 3-(2-Fluorophenoxy)propan-1-amine, offering insights into the rationale behind experimental choices and presenting illustrative data.
Understanding the Impurity Landscape: A Predictive Approach
A thorough understanding of the synthetic route is fundamental to predicting potential impurities. A likely synthesis of 3-(2-Fluorophenoxy)propan-1-amine involves the Williamson ether synthesis, where 2-fluorophenol is reacted with a 3-carbon aminating agent, such as 3-chloropropan-1-amine or a protected equivalent, in the presence of a base. Another plausible route involves the reaction of 2-fluorophenol with epichlorohydrin followed by ring-opening with ammonia.
Based on these synthetic pathways, a range of potential process-related impurities can be anticipated:
-
Starting Materials: Unreacted 2-fluorophenol and the aminating agent.
-
Intermediates: Incomplete reaction may lead to the presence of intermediate compounds.
-
By-products: Dimerization of the starting materials or product, or other side reactions. For instance, the reaction of the product with a starting material could lead to a secondary amine impurity.
-
Reagents and Catalysts: Residual bases, solvents, and any catalysts used in the synthesis.[8]
-
Degradation Products: The primary amine functionality and the ether linkage can be susceptible to oxidative or hydrolytic degradation, especially under stress conditions such as heat, light, and extreme pH.[9][10][11]
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is crucial for the accurate and reliable determination of impurities. This section compares the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the impurity profiling of 3-(2-Fluorophenoxy)propan-1-amine.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is the cornerstone of pharmaceutical impurity analysis due to its versatility, sensitivity, and broad applicability.[9][] For 3-(2-Fluorophenoxy)propan-1-amine and its potential impurities, a reversed-phase HPLC method with UV detection is the most common approach.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point, offering a balance of resolution and analysis time.
-
Mobile Phase: A gradient elution is typically employed to resolve compounds with a range of polarities.
-
Mobile Phase A: 0.1% Formic acid in water. The acidic modifier helps to protonate the amine, leading to sharper peaks and better retention on the C18 stationary phase.
-
Mobile Phase B: Acetonitrile or Methanol. Acetonitrile often provides better peak shape for basic compounds.
-
-
Gradient Program: A typical gradient might start with a low percentage of the organic phase (e.g., 10% B) and ramp up to a high percentage (e.g., 90% B) over 20-30 minutes to elute both polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection: UV detection at a wavelength where the aromatic ring of the main component and key impurities absorb, typically around 270 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify potential co-eluting impurities.
-
Injection Volume: 10 µL.
Data Presentation: Representative HPLC Impurity Profile
| Peak No. | Retention Time (min) | Relative Retention Time (RRT) | Area % (Batch A) | Area % (Batch B) | Potential Identity |
| 1 | 3.5 | 0.44 | 0.08 | 0.15 | 2-Fluorophenol |
| 2 | 8.0 | 1.00 | 99.75 | 99.55 | 3-(2-Fluorophenoxy)propan-1-amine |
| 3 | 12.2 | 1.53 | 0.12 | 0.20 | Dimer Impurity |
| 4 | 15.8 | 1.98 | 0.05 | 0.10 | Unknown Process Impurity |
Causality Behind Experimental Choices: The use of a gradient elution is critical for separating the relatively polar starting material (2-fluorophenol) from the main component and any less polar by-products like a dimer. The acidic mobile phase is essential for good chromatography of the basic amine, preventing peak tailing. A PDA detector provides a significant advantage over a single-wavelength UV detector by offering spectral information that can help in the tentative identification of impurities and flag co-eluting peaks.
Visualization of the HPLC Workflow
Caption: Workflow for HPLC impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Semi-Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.[13] While the primary amine in the target molecule can be challenging for GC analysis due to its polarity, derivatization can overcome this issue. GC-MS is particularly useful for identifying starting materials, residual solvents, and certain low molecular weight by-products.
Experimental Protocol: GC-MS with Derivatization
-
Derivatization: The primary amine group can be derivatized to make the molecule more volatile and less polar, improving chromatographic performance. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which converts the primary amine to a trimethylsilyl (TMS) derivative. The reaction is typically carried out by heating the sample with the derivatizing agent in a suitable solvent (e.g., acetonitrile) at 60-70 °C for 30 minutes.
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm), is suitable for separating a range of derivatized compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute compounds with different boiling points.
-
Injector Temperature: 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra for library matching. The mass range can be set from m/z 40 to 500.
Data Presentation: Representative GC-MS Impurity Data
| Retention Time (min) | Detected Ion (m/z) | Area % (Batch A) | Area % (Batch B) | Potential Identity | | :--- | :--- | :--- | :--- | :--- | :--- | | 5.2 | 112, 84, 65 | 0.03 | 0.05 | 2-Fluorophenol | | 10.8 | 255, 148, 109 | 99.8 | 99.6 | TMS-derivative of 3-(2-Fluorophenoxy)propan-1-amine | | 14.5 | 327, 220, 109 | 0.07 | 0.12 | TMS-derivative of Dimer Impurity |
Causality Behind Experimental Choices: Derivatization is the key step that makes GC-MS a viable option for analyzing this primary amine. Without it, severe peak tailing and poor sensitivity would be expected. The use of a mass spectrometer as the detector is a significant advantage as it provides structural information, allowing for the confident identification of known impurities and the tentative identification of unknowns through library searching and fragmentation pattern analysis.
Visualization of the GC-MS Workflow
Caption: Workflow for GC-MS impurity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural elucidation of unknown impurities and for the quantitative analysis of impurities without the need for reference standards of the impurities themselves (qNMR).[14] While not typically used for routine purity checks of all batches due to its lower throughput compared to chromatography, it is essential for characterizing new impurities and for validating the identity of known impurities.
Experimental Protocol: 1H and 13C NMR for Structural Characterization
-
Sample Preparation: Dissolve a sufficient amount of the sample (typically 5-10 mg) in a deuterated solvent such as deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).
-
1H NMR: A standard proton NMR experiment provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. This can be used to identify the main component and any major impurities.
-
13C NMR: A carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule.
-
2D NMR: For complex structures or for elucidating the structure of an unknown impurity, two-dimensional NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton.
-
Data Presentation: Hypothetical NMR Data for an Unknown Impurity
An unknown impurity was isolated by preparative HPLC and subjected to NMR analysis.
-
1H NMR (DMSO-d6, 400 MHz): Showed signals consistent with two 3-(2-Fluorophenoxy)propyl moieties linked by a central nitrogen atom.
-
13C NMR (DMSO-d6, 100 MHz): The number of carbon signals was consistent with the proposed dimeric structure.
-
HSQC and HMBC: Confirmed the connectivity, identifying the impurity as N,N-bis(3-(2-fluorophenoxy)propyl)amine.
Causality Behind Experimental Choices: The combination of 1D and 2D NMR techniques provides a complete picture of the molecular structure. While 1H NMR gives a quick overview, the 2D experiments are essential for unambiguously assigning the structure of a novel impurity. The choice of solvent is important to ensure the sample is fully dissolved and to avoid overlapping solvent signals with signals of interest.
Visualization of the Structure Elucidation Logic
Caption: Logic flow for impurity structure elucidation by NMR.
Conclusion and Recommendations
A multi-faceted approach is essential for the comprehensive assessment of impurity profiles in commercial batches of 3-(2-Fluorophenoxy)propan-1-amine.
-
Routine Quality Control: A validated HPLC-UV/PDA method is the most suitable for routine analysis of batch-to-batch consistency, offering a balance of speed, sensitivity, and quantitative accuracy.
-
Identification of Volatile Impurities: GC-MS is a valuable complementary technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and starting materials, which may not be well-resolved or detected by HPLC.
-
Structural Elucidation of Unknowns: NMR spectroscopy is the definitive technique for the structural elucidation of any new impurities that are detected above the identification threshold defined by ICH guidelines.
By employing a combination of these powerful analytical techniques, researchers, scientists, and drug development professionals can ensure the quality, safety, and consistency of 3-(2-Fluorophenoxy)propan-1-amine, thereby contributing to the development of safe and effective medicines.
References
-
ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
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ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
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FDA Releases Draft Elemental Impurities Guidance. Pharmaceutical Technology. [Link]
-
Q3B(R) Impurities in New Drug Products (Revision 3). U.S. Food and Drug Administration. [Link]
-
Guidance for Industry: Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]
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Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Chromatography Today. [Link]
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FDA Guidance on Drug Product Impurities. Scribd. [Link]
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Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical Analysis. [Link]
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Guidance for Industry Q3B(R2) Impurities in New Drug Products. U.S. Food and Drug Administration. [Link]
-
IMPURITY PROFILING OF PHARMACEUTICALS. International Journal of Pharmaceutical Research and Applications. [Link]
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ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]
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Guidance for Industry on Abbreviated New Drug Applications: Impurities in Drug Substances; Availability. Federal Register. [Link]
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Impurity Profiling of Pharmaceutical Drugs By Various Methods. IOSR Journal of Pharmacy and Biological Sciences. [Link]
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Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]
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1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. [Link]
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Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping. Pharmaffiliates. [Link]
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Significance of impurities in active pharmaceutical ingredients. Ivory Research. [Link]
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Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Norwegian Research Information Repository. [Link]
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Safety Operating Guide
Navigating the Disposal of 3-(2-Fluorophenoxy)propan-1-amine hydrochloride: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-(2-Fluorophenoxy)propan-1-amine hydrochloride, a compound that requires careful handling due to its specific chemical properties. As researchers, scientists, and drug development professionals, adherence to these procedures is not merely a matter of compliance but a commitment to a safe and sustainable research environment.
Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the compound's hazards is paramount. 3-(2-Fluorophenoxy)propan-1-amine hydrochloride is a halogenated organic compound and an amine salt. This classification informs the necessary precautions and the appropriate disposal pathway.
Key Hazards:
-
Environmental Hazard: Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life.[4] Therefore, disposal into sanitary sewer systems is strictly prohibited.[5]
-
Reactivity: Amines are basic and can react exothermically with acids.[6] Contact with strong oxidizing agents should also be avoided.[7]
A summary of critical hazard information is provided in the table below.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral | May be harmful if swallowed. | центре | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation | Causes skin irritation. | центре | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | центре | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | центре | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
This table is a composite based on the hazards of similar amine hydrochloride compounds. Always refer to the specific Safety Data Sheet (SDS) for the most accurate information.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 3-(2-Fluorophenoxy)propan-1-amine hydrochloride is a multi-step process that ensures safety and regulatory compliance. The following workflow is designed to guide laboratory personnel through this procedure.
Caption: Disposal workflow for 3-(2-Fluorophenoxy)propan-1-amine hydrochloride.
Step 1: Personal Protective Equipment (PPE) Before handling the chemical, ensure you are wearing appropriate PPE, including:
-
Gloves: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.[8]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[9]
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
Step 2: Designate a Satellite Accumulation Area (SAA) As per EPA regulations, hazardous waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10][11] This area must be under the control of laboratory personnel.
Step 3: Select a Compatible Waste Container Choose a waste container that is chemically compatible with 3-(2-Fluorophenoxy)propan-1-amine hydrochloride. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is recommended. The container must be in good condition, free from damage or leaks.[5][12]
Step 4: Label the Waste Container Proper labeling is a critical compliance requirement. The label must include:
-
The words "Hazardous Waste".[13]
-
The full chemical name: "3-(2-Fluorophenoxy)propan-1-amine hydrochloride". Avoid using abbreviations or chemical formulas.[12]
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").[13]
-
The accumulation start date (this is added when the first drop of waste is added to the container in a central accumulation area, not typically in an SAA).[13]
Step 5: Waste Segregation and Transfer This is a crucial step to prevent dangerous chemical reactions.
-
Halogenated Waste Stream: As a fluorinated organic compound, this chemical must be disposed of in a designated "Halogenated Organic Waste" stream.[4][14]
-
Do Not Mix: Never mix halogenated waste with non-halogenated organic waste.[15][16] Also, do not mix it with incompatible materials such as strong acids or bases in the same container.[14]
-
Transfer: Carefully transfer the waste into the labeled container, avoiding splashes or spills. If the compound is a solid, do not create dust.[9]
Step 6: Secure Storage in the SAA Keep the waste container tightly closed except when adding waste.[12] Store the container in the designated SAA, away from ignition sources and incompatible chemicals.[4]
Step 7: Final Disposal through a Licensed Professional Laboratory-generated hazardous waste must be disposed of through a licensed professional waste disposal service.[17] Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and disposal. Do not attempt to treat or neutralize the waste in the lab unless you have a specific, approved protocol from your EHS office.[18] The final disposal method will likely be incineration at a permitted hazardous waste facility.[14]
Regulatory Framework: Staying Compliant
The disposal of hazardous chemical waste is governed by strict federal and state regulations. The primary federal regulation is the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[5] Academic and research laboratories may have the option to operate under Subpart K of the RCRA regulations, which provides more flexibility for managing laboratory waste.[11] It is imperative to be familiar with your institution's specific waste management plan and the regulations in your jurisdiction.
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional EHS department.
-
If the spill is small and you are trained to handle it, use an appropriate absorbent material (like vermiculite or a spill pillow) to contain it.[1]
-
Collect the contaminated absorbent material and place it in a labeled hazardous waste container for disposal.
-
Ventilate the area.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[9][19] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9][19]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[19]
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory and the broader scientific community.
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- Laboratory Waste Management: The New Regul
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
